2,4-Dinitrophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNISYPADDTFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862349 | |
| Record name | Benzeneacetic acid, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 2,4-Dinitrophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000061 [mmHg] | |
| Record name | 2,4-Dinitrophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
643-43-6 | |
| Record name | 2,4-Dinitrophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenylacetic Acid
This whitepaper provides a comprehensive overview of a multi-step synthesis protocol for 2,4-dinitrophenylacetic acid, a valuable compound in chemical research. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the necessary reagents, reaction conditions, and purification methods for each step of the synthesis, starting from 2,4-dinitrotoluene (B133949).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound, this compound, is presented in the table below. This data is essential for the characterization and quality control of the final product.
| Property | Value | Reference |
| CAS Number | 643-43-6 | [1] |
| Molecular Formula | C₈H₆N₂O₆ | [1][2][3] |
| Molecular Weight | 226.14 g/mol | [1][2][3] |
| Appearance | Beige crystalline powder | [4] |
| Melting Point | 169-175 °C | [2][4] |
| Boiling Point | 430.2 ± 30.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
Synthesis Pathway
The synthesis of this compound from 2,4-dinitrotoluene is a three-step process. The overall workflow involves the initial bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt to form the nitrile intermediate. The final step is the acid-catalyzed hydrolysis of the nitrile to yield the desired carboxylic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 2,4-Dinitrobenzyl Bromide
This procedure outlines the radical bromination of 2,4-dinitrotoluene at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Materials and Equipment:
-
2,4-Dinitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrotoluene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dinitrobenzyl bromide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 2,4-Dinitrobenzyl Cyanide
This step involves the nucleophilic substitution of the bromide in 2,4-dinitrobenzyl bromide with a cyanide ion to form 2,4-dinitrobenzyl cyanide.
Materials and Equipment:
-
2,4-Dinitrobenzyl Bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (optional, reaction is often exothermic)
-
Separatory funnel
-
Extraction solvents (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dinitrobenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Carefully add sodium cyanide (1.2 equivalents) to the solution in portions, as the reaction can be exothermic. Maintain the temperature of the reaction mixture below 50°C using a water bath if necessary.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 2,4-dinitrobenzyl cyanide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group of 2,4-dinitrobenzyl cyanide to a carboxylic acid using a strong acid catalyst. This procedure is adapted from the synthesis of p-nitrophenylacetic acid.[5]
Materials and Equipment:
-
2,4-Dinitrobenzyl Cyanide
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water. For instance, a solution can be made by adding 300 mL of concentrated sulfuric acid to 280 mL of water.[5]
-
In a round-bottom flask, place the 2,4-dinitrobenzyl cyanide.
-
Add approximately two-thirds of the prepared sulfuric acid solution to the nitrile and swirl to ensure all the solid is wetted.
-
Wash down any solid adhering to the flask walls with the remaining acid solution.
-
Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes.[5]
-
After the hydrolysis is complete, cool the reaction mixture and then pour it into an equal volume of cold water.
-
Further cool the mixture in an ice bath to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it several times with ice-cold water.
-
The crude product can be purified by recrystallization from hot water to yield beige crystals of this compound.[4]
References
An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrophenylacetic acid (DNPAA) is a nitroaromatic compound of significant interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological mechanism of action. All quantitative data are presented in clearly structured tables for ease of comparison. Methodologies for key experiments are described in detail, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
This compound is a beige crystalline powder at room temperature.[1] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 643-43-6 | [2][3] |
| Molecular Formula | C₈H₆N₂O₆ | [2][3] |
| Molecular Weight | 226.14 g/mol | [2][3] |
| Appearance | Beige crystalline powder | [1] |
| Melting Point | 169-175 °C | [1][4] |
| 172 °C | [2] | |
| pKa | Theoretical (in water): 3.2 | [5] |
| Experimental (in DMSO/water): 5.29 (mean) | [5] | |
| Vapor Pressure | 0.00000061 mmHg | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | See detailed interpretation below. | [6] |
| ¹³C NMR | Data available from various sources. | [3] |
| Infrared (IR) | See detailed interpretation below. | [3][6] |
| Mass Spectrometry (MS) | Top 5 Peaks (EI, 20 eV): 165, 44, 89, 90, 119 m/z | [3] |
| UV-Vis | Absorption maxima reported for a related compound (2,4-dinitrophenoxyacetic acid) at 328, 336, and 381 nm in DMSO. | [6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum of the related compound 2,4-dinitrophenoxyacetic acid shows characteristic peaks for the carboxylic acid proton (δ 10.2-10.8), aromatic protons (δ 8.8), and methylene (B1212753) protons (δ 3.4 and 4.8).[6] Similar characteristic peaks would be expected for this compound.
-
IR Spectroscopy: The IR spectrum of 2,4-dinitrophenoxyacetic acid shows a broad hydroxyl group stretch of the carboxylic acid around 3422 cm⁻¹, aromatic C-H stretches, a strong carbonyl (C=O) stretch around 1655-1766 cm⁻¹, and C-O stretching.[6]
Experimental Protocols
Synthesis of this compound
While a direct, detailed protocol for the synthesis of this compound was not found in the immediate search results, a plausible and commonly employed synthetic route would involve the hydrolysis of 2,4-dinitrobenzyl cyanide. A general procedure, adapted from analogous syntheses, is provided below.
Reaction Scheme:
Caption: Synthesis of this compound.
Step 1: Synthesis of 2,4-Dinitrobenzyl Cyanide from 2,4-Dinitrochlorobenzene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (B87167) (DMSO).
-
Slowly add a solution of 2,4-dinitrochlorobenzene in DMSO to the cyanide solution while maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated 2,4-dinitrobenzyl cyanide by filtration.
-
Wash the solid with water and recrystallize from ethanol (B145695) to obtain the purified product.
Step 2: Hydrolysis of 2,4-Dinitrobenzyl Cyanide to this compound
-
In a round-bottom flask equipped with a reflux condenser, add the 2,4-dinitrobenzyl cyanide obtained in the previous step to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain it for several hours until the hydrolysis is complete (monitored by the cessation of ammonia (B1221849) evolution or by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the crude product with cold water and recrystallize from water or an ethanol-water mixture to yield the final product.[1]
Determination of pKa by Acid-Base Titration
This protocol is based on the use of this compound as both the analyte and a self-indicator.[5]
-
Accurately weigh approximately 0.200-0.230 g of recrystallized this compound and transfer it to a 50 mL beaker containing a small magnetic stir bar.
-
Add 10 mL of DMSO and stir until the acid is completely dissolved.
-
Add 6 mL of aqueous NaCl solution with stirring.
-
Titrate the solution with a standardized aqueous solution of NaOH (e.g., 0.1 M), adding the titrant in small increments.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
The endpoint can be identified by a sharp change in pH.
-
The pKa can be determined from the titration curve as the pH at half the equivalence volume.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its ability to act as an uncoupler of oxidative phosphorylation in mitochondria, a mechanism it shares with the well-studied compound 2,4-dinitrophenol (B41442) (DNP).[7][8][9] This activity leads to significant cellular toxicity.[2]
Uncoupling of Oxidative Phosphorylation
In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases its proton, disrupting the proton gradient. The deprotonated form can then diffuse back to the intermembrane space, pick up another proton, and repeat the cycle. This uncoupling of proton transport from ATP synthesis leads to a decrease in ATP production and the dissipation of energy as heat.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]
- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 2,4-Dinitrophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,4-dinitrophenylacetic acid (DNPAA) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and presents logical workflows to guide solvent selection.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources, the following table summarizes the known solubility behavior of DNPAA. It is important to note that "sparingly soluble" indicates that the compound has low solubility, while "soluble" suggests a higher degree of solubility. For critical applications, experimental determination of solubility is strongly recommended.
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble (suitable for recrystallization)[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Sparingly Soluble | |
| Chlorinated | Dichloromethane | Sparingly Soluble |
This table is based on qualitative information and is intended for guidance. Quantitative determination is necessary for specific applications.
Experimental Protocol: Determination of this compound Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] The following protocol details the steps for determining the solubility of this compound in an organic solvent of interest, followed by quantitative analysis using UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry container. This step is critical to remove all undissolved solid particles.
-
-
Quantitative Analysis (UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across the UV spectrum. Aromatic compounds typically exhibit strong absorbance in the UV region.[4][5]
-
Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the filtered sample solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample solution at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the original undiluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying solubility data for this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
References
- 1. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Unraveling the Bioenergetic Disruptor: A Technical Guide to the Mechanism of Action of 2,4-Dinitrophenol (DNP)
Disclaimer: While the user requested information on the mechanism of action of 2,4-Dinitrophenylacetic acid (DNPAA), an exhaustive search of scientific literature and databases has revealed a significant lack of specific information on the biological mechanism of this particular compound. The available data is largely limited to its chemical properties and use as an acid-base indicator. In contrast, the closely related compound, 2,4-Dinitrophenol (B41442) (DNP), has been extensively studied and its mechanism of action is well-documented. This guide will, therefore, focus on the in-depth technical details of DNP's mechanism of action, which serves as a foundational model for understanding the potential effects of dinitrophenyl compounds.
Executive Summary
2,4-Dinitrophenol (DNP) is a potent metabolic regulator that functions primarily as a mitochondrial uncoupling agent.[1][2][3] Its core mechanism involves the disruption of oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is essential for ATP synthesis.[1][4] This uncoupling of respiration from ATP production leads to a futile cycle of substrate oxidation, with the energy being released as heat.[1][2] This profound effect on cellular bioenergetics has significant physiological consequences, including an increased metabolic rate, and has been explored for various therapeutic applications, though its use is limited by a narrow therapeutic window and severe toxicity.[1][3]
Core Mechanism of Action: Mitochondrial Uncoupling
The primary and most well-characterized mechanism of action of DNP is the uncoupling of oxidative phosphorylation in mitochondria. This process can be broken down into the following key steps:
-
Protonation in the Intermembrane Space: The inner mitochondrial membrane maintains a proton gradient (a higher concentration of protons in the intermembrane space than in the mitochondrial matrix) generated by the electron transport chain. DNP, being a lipophilic weak acid, can readily diffuse across the outer mitochondrial membrane into the intermembrane space. In this acidic environment, it becomes protonated.
-
Translocation across the Inner Mitochondrial Membrane: The protonated, neutral form of DNP is lipid-soluble and can diffuse across the inner mitochondrial membrane into the mitochondrial matrix.
-
Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix is more alkaline than the intermembrane space. Upon entering the matrix, the DNP molecule releases its proton, returning to its anionic form.
-
Return to the Intermembrane Space: The anionic form of DNP is then transported back across the inner mitochondrial membrane to the intermembrane space, a process that is thought to be facilitated by mitochondrial carrier proteins such as the adenine (B156593) nucleotide translocase (ANT).[3]
This cyclical process effectively creates a "proton leak" across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. As a result, the energy stored in the proton gradient is dissipated as heat instead of being used to generate ATP.[1][2]
Consequences of Mitochondrial Uncoupling
The uncoupling of oxidative phosphorylation by DNP leads to a cascade of cellular events:
-
Increased Electron Transport Chain Activity: To compensate for the dissipated proton gradient, the electron transport chain works at an accelerated rate, leading to increased oxygen consumption.[5]
-
Decreased ATP Synthesis: The primary consequence is a significant reduction in the cellular ATP pool.[6]
-
Increased Heat Production: The energy from the proton gradient is released as heat, leading to hyperthermia, a hallmark of DNP toxicity.[2][3]
-
Altered Cellular Redox State: The increased flux through the electron transport chain can lead to an initial decrease in the production of reactive oxygen species (ROS).[4][5]
-
Changes in Intracellular Calcium Levels: Mitochondrial membrane potential is crucial for calcium homeostasis. Its dissipation by DNP can affect mitochondrial calcium uptake and release.
Quantitative Data on DNP Activity
The following table summarizes key quantitative data related to the biological activity of 2,4-Dinitrophenol.
| Parameter | Value | Species/System | Reference |
| EC50 (ATP production inhibition) | 389 - 677 µM | RBL-2H3 cells | [2] |
| LD50 (intraperitoneal) | 2,4-DNP: ~25 mg/kg | Mouse | [3] |
| LD50 (oral) | 2,4-DNP: 30 mg/kg | Rat | [3] |
Key Experimental Protocols
Measurement of Mitochondrial Respiration
Objective: To determine the effect of DNP on mitochondrial oxygen consumption.
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.
-
Oxygen Consumption Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Experimental Setup: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate (B1630785) and malate (B86768) or succinate).
-
Addition of DNP: After establishing a baseline respiration rate (State 2), ADP is added to induce State 3 respiration (active ATP synthesis). Subsequently, DNP is added at various concentrations to observe its effect on the respiration rate.
-
Data Analysis: The rate of oxygen consumption is measured before and after the addition of DNP. An increase in oxygen consumption in the absence of ADP or a further increase after State 3 is indicative of uncoupling.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of DNP on the mitochondrial membrane potential.
Methodology:
-
Cell Culture: Cells (e.g., primary neurons, hepatocytes, or cell lines) are cultured on glass-bottom dishes.
-
Fluorescent Dye Loading: Cells are incubated with a potentiometric fluorescent dye, such as JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester).
-
JC-1: In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
TMRM: The fluorescence intensity of TMRM is directly proportional to the ΔΨm.
-
-
Treatment with DNP: After dye loading, cells are treated with varying concentrations of DNP.
-
Fluorescence Microscopy or Flow Cytometry: The change in fluorescence is monitored over time using a fluorescence microscope or a flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a dissipation of the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
DNP Mechanism of Action: Mitochondrial Uncoupling
Caption: DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane.
Experimental Workflow: Assessing Mitochondrial Respiration
Caption: Workflow for measuring the effect of DNP on mitochondrial oxygen consumption.
Conclusion
2,4-Dinitrophenol is a classic mitochondrial uncoupler with a well-defined mechanism of action. By disrupting the proton gradient across the inner mitochondrial membrane, it potently stimulates cellular respiration while inhibiting ATP synthesis, leading to a rapid increase in metabolic rate and heat production. While its therapeutic potential is significant, its narrow therapeutic index and severe toxicity necessitate extreme caution. The detailed understanding of DNP's mechanism provides a crucial framework for the development of safer and more targeted metabolic regulators. Further research is warranted to determine if this compound shares a similar mechanism of action or possesses a distinct biological activity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan [digitalrepository.unm.edu]
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2,4-Dinitrophenylacetic Acid
This guide provides a comprehensive overview of the infrared (IR) spectrum of 2,4-dinitrophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational frequencies, a robust experimental protocol for spectrum acquisition, and a visual representation of the analytical workflow.
Introduction to the IR Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by the distinct vibrational modes of its carboxylic acid group, the two nitro groups, and the substituted aromatic ring. Each of these components produces characteristic absorption bands, which, when analyzed together, provide a unique spectral fingerprint of the compound.
Characteristic Infrared Absorption Bands
The primary functional groups in this compound—carboxylic acid, aromatic nitro groups, and the benzene (B151609) ring—give rise to a series of identifiable peaks in the IR spectrum. The expected wavenumber ranges for these vibrations are summarized in the table below.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid dimers.[1][2] |
| C=O Stretch | 1760 - 1690 | Strong | The position can be influenced by conjugation with the aromatic ring.[1][3] | |
| C-O Stretch | 1320 - 1210 | Medium | ||
| O-H Bend | 1440 - 1395 and 950 - 910 | Medium | The 1440-1395 cm⁻¹ band might overlap with C-H bending bands.[1] | |
| Aromatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the most characteristic bands for aromatic nitro compounds.[4][5][6] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second highly characteristic band for aromatic nitro compounds.[4][5][6] | |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic for hydrogens on an aromatic ring.[7][8][9] |
| C=C In-Ring Stretch | 1600 - 1400 | Medium | A series of bands, often with prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[6][7] | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | The position is dependent on the ring substitution pattern.[6][7] | |
| Methylene Group | C-H Stretch | 2960 - 2850 | Medium | Arises from the -CH₂- group in the acetic acid moiety.[10] |
Experimental Protocol: Acquiring the IR Spectrum
This section outlines a detailed methodology for obtaining the Fourier-transform infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for producing high-quality spectra of solid samples.
Materials and Equipment:
-
This compound (solid)
-
Infrared (IR) grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Spatula
-
Pellet press with die set
-
FT-IR spectrometer
-
Desiccator for storing KBr
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry IR-grade KBr to the mortar. The optimal sample concentration in KBr is typically between 0.2% and 1%.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Assemble the die and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent pellet containing the dispersed sample.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Place the sample holder with the KBr pellet into the spectrometer's beam path.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline-corrected if necessary.
-
Identify and label the significant absorption peaks.
-
Compare the observed peak positions with the expected values from the literature to confirm the identity and purity of the compound.
-
An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[11]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the IR spectrum analysis of this compound using the KBr pellet technique.
Caption: Experimental workflow for IR analysis of this compound.
Logical Relationship of Functional Groups to the IR Spectrum
The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic regions in the infrared spectrum.
Caption: Functional groups of this compound and their IR regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Characteristics of 2,4-Dinitrophenylacetic Acid
For Immediate Release
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic characteristics of 2,4-Dinitrophenylacetic acid (2,4-DNPAcOH). Aimed at researchers, scientists, and professionals in the field of drug development, this document details the influence of solvent polarity and pH on the compound's absorption spectrum, provides comprehensive experimental protocols, and presents visual representations of the underlying chemical principles.
Core UV-Vis Absorption Properties
This compound is a nitroaromatic compound whose UV-Vis absorption profile is dominated by the electronic transitions within the 2,4-dinitrophenyl chromophore. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring, in conjunction with the acetic acid moiety, gives rise to a complex and informative spectrum that is highly sensitive to the surrounding chemical environment.
The principal electronic transitions observed are π → π* and n → π* transitions. The intense absorption bands are primarily attributed to the π → π* transitions of the conjugated system of the benzene ring and the nitro groups. The lone pair of electrons on the oxygen atoms of the nitro groups can also participate in n → π* transitions, which are typically of lower intensity.
Solvent Effects on the UV-Vis Spectrum
The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) of this compound. While specific data for 2,4-DNPAcOH is not extensively published, the closely related compound 2,4-dinitrophenol (B41442) (2,4-DNP) provides valuable insights. In non-aqueous solvents, the neutral species of 2,4-DNP exhibits absorption maxima in the range of 347-354 nm.[1] Generally, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) of the π → π* transition and a blue shift (hypsochromic shift) of the n → π* transition.
pH-Dependent Spectral Characteristics
The UV-Vis spectrum of this compound is highly dependent on the pH of the solution due to the presence of two acidic protons: the carboxylic acid proton and the α-carbon proton.
-
Acidic Conditions (Low pH): In strongly acidic solutions, the carboxylic acid group is protonated. The resulting species is expected to have a UV-Vis spectrum characteristic of the neutral 2,4-dinitrophenyl chromophore. For the analogous 2,4-DNP, protonation of a hydroxyl group leads to a blue shift, with an absorption maximum around 261 nm.[1]
-
Neutral to Mildly Acidic Conditions: In this range, the carboxylic acid is deprotonated, forming the carboxylate anion. The electronic structure of the dinitrophenyl ring is not significantly altered, and the spectrum is expected to be similar to the neutral species.
-
Alkaline Conditions (High pH): In the presence of a strong base, the proton on the α-carbon of the acetic acid moiety can be abstracted, forming a resonance-stabilized carbanion. This extends the conjugated system, resulting in a significant bathochromic shift and the appearance of a visible color. This phenomenon is the basis for the use of 2,4-DNPAcOH as a self-indicating analyte in acid-base titrations, where a color change from colorless to pale yellow-greenish is observed at the endpoint.[2] For the analogous 2,4-DNP, deprotonation of the hydroxyl group in an alkaline medium results in a red shift, with a new absorption peak appearing at around 410 nm.[1]
Quantitative UV-Vis Data
| Solvent/Condition | Species | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 2-Propanol | Neutral | 354[1] | Data not available |
| Acetonitrile | Neutral | 350[1] | Data not available |
| 1,4-Dioxane | Neutral | 347[1] | Data not available |
| Aqueous (pH < 4) | Monocation | 261[1] | Data not available |
| Aqueous (pH > 12) | Monoanion | 410[1] | Data not available |
Experimental Protocols
The following is a detailed methodology for the UV-Vis spectroscopic analysis of this compound.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a selected solvent and to investigate the effect of pH on its UV-Vis spectrum.
Materials:
-
This compound (analytical grade)
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
Procedure:
Part 1: Determination of λmax and ε in a Neutral Solvent
-
Preparation of a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen spectrophotometric grade solvent in a 100 mL volumetric flask. Fill the flask to the mark with the solvent and mix thoroughly to ensure complete dissolution. This will be the stock solution.
-
Preparation of Working Standards: Prepare a series of dilutions from the stock solution. For example, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the same solvent.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 600 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the working standard and then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum. Repeat this for all working standards.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.
-
At the determined λmax, record the absorbance values for each of the working standards.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration).
-
Part 2: Investigation of pH Effects
-
Preparation of Solutions at Different pH: Prepare a solution of this compound in deionized water. Prepare a series of solutions with varying pH by adding small, precise amounts of 0.1 M HCl or 0.1 M NaOH. Measure the pH of each solution using a calibrated pH meter.
-
UV-Vis Measurements: For each pH-adjusted solution, record the UV-Vis spectrum from 200 nm to 600 nm using deionized water as the blank.
-
Data Analysis: Compare the spectra obtained at different pH values. Note any shifts in the absorption maxima and changes in the overall shape of the spectrum.
Visualizing the Chemistry
The following diagrams, generated using Graphviz, illustrate the key chemical transformations of this compound and the workflow for its UV-Vis analysis.
Caption: pH-dependent forms of this compound and their color.
Caption: Experimental workflow for UV-Vis analysis of 2,4-DNPAcOH.
References
In-Depth Technical Guide to 2,4-Dinitrophenylacetic Acid (CAS 643-43-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 2,4-Dinitrophenylacetic acid (CAS 643-43-6). While direct experimental data on its biological functions are limited, this document extrapolates potential mechanisms of action based on its structural similarity to the well-characterized uncoupling agent 2,4-dinitrophenol (B41442) (DNP). This guide also presents a detailed experimental protocol for a unique application of this compound as a dual-role analyte and indicator in acid-base titrations. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical Information and Physical Properties
This compound is a crystalline organic compound.[1][2] Its core structure consists of a phenylacetic acid molecule substituted with two nitro groups at the 2 and 4 positions of the benzene (B151609) ring.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 643-43-6 | [1][3] |
| Molecular Formula | C₈H₆N₂O₆ | [3] |
| Molecular Weight | 226.143 g/mol | [1] |
| Appearance | Beige to pale cream or pale yellow crystalline powder | [2][4] |
| Melting Point | 169-175 °C | [1][2] |
| Boiling Point | 430.2 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 191.8 ± 13.0 °C | [1] |
| pKa | Theoretical value of 3.2 in water | [5] |
| Solubility | Crystallisable from water | [2] |
Synthesis
While a specific, detailed, and peer-reviewed synthesis protocol for this compound from phenylacetic acid was not found in the available literature, a general method can be inferred from related syntheses. The most probable synthetic route is the nitration of phenylacetic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. A patent for the synthesis of 2-nitro-4-substituted phenylacetic acids describes a similar nitration step followed by further modifications.[6]
A detailed protocol for a structurally related compound, 2,4-dinitrophenoxyacetic acid, is available and involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of sodium hydroxide (B78521) and nitrobenzene (B124822) as a solvent.[7]
Experimental Workflow: General Synthesis of Nitrophenylacetic Acids
Caption: General synthetic pathway for 2-nitro-4-substituted phenylacetic acids.
Biological Activity and Potential Mechanism of Action
Direct experimental evidence for the biological activity of this compound is sparse. However, its close structural resemblance to 2,4-dinitrophenol (DNP), a well-documented uncoupler of oxidative phosphorylation, strongly suggests a similar mechanism of action.
Uncoupling of Oxidative Phosphorylation
2,4-dinitrophenol acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipates the proton motive force that is essential for ATP production. The energy from the electron transport chain is then released as heat instead of being used for ATP synthesis. It is highly probable that this compound also functions as a protonophore due to the presence of the dinitrophenyl moiety.
Signaling Pathway: Uncoupling of Oxidative Phosphorylation by DNP Analogs
References
- 1. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]
- 2. This compound | 643-43-6 [chemicalbook.com]
- 3. This compound | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B22102.22 [thermofisher.com]
- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. iosrjournals.org [iosrjournals.org]
2,4-Dinitrophenylacetic acid melting point and stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-Dinitrophenylacetic acid, with a focus on its melting point and stability. The information is intended to support research, development, and quality control activities involving this compound.
Core Properties of this compound
This compound (DNPAA) is a nitroaromatic carboxylic acid. Its chemical structure, characterized by a phenyl ring substituted with two nitro groups and an acetic acid moiety, dictates its physical and chemical behavior.
Melting Point
The melting point of this compound is a key indicator of its purity. Published data consistently report a melting point range between 169°C and 186°C . Variations within this range can be attributed to the crystalline form of the solid and the presence of impurities.
| Property | Value | Reference(s) |
| Melting Point | 169-175 °C | [1] |
| Melting Point | 177-182 °C | [2] |
| Melting Point | 184-186 °C | [3] |
Stability
This compound is a solid that is stable under recommended storage conditions, which typically involve keeping it in a well-closed container in a dry, well-ventilated place at ambient temperatures. However, as a nitroaromatic compound, it is inherently energetic and can be sensitive to heat. The thermal stability of such compounds is a critical safety consideration.
Thermal decomposition of related nitroaromatic compounds can be complex and is influenced by factors such as temperature, pressure, and the presence of other substances. Studies on similar compounds suggest that decomposition can proceed via the scission of the N-NO2 bond. It is crucial to handle this compound with appropriate care, avoiding excessive heat and potential sources of ignition.
Experimental Protocols
Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point to ensure accuracy.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[4][6]
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[4]
Stability Assessment: Thermal Decomposition Analysis
The thermal stability of this compound can be investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide information on the temperatures at which the compound begins to decompose and the associated energy changes.
Methodology (General Approach):
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate crucible (e.g., aluminum or gold).[7]
-
Instrument Setup: The analysis is performed using a calibrated DSC or TGA instrument. The sample is typically heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the heat flow (DSC) or mass change (TGA) as a function of temperature.
-
Data Analysis:
-
DSC: An exothermic peak indicates a decomposition process. The onset temperature of this peak is a measure of the thermal stability. The area under the peak is proportional to the heat of decomposition.
-
TGA: A loss of mass indicates the evolution of volatile decomposition products. The temperature at which significant mass loss begins is another indicator of thermal stability.
-
Logical Workflow and Signaling Pathway Visualization
Workflow for Purity Assessment via Melting Point
The following diagram illustrates a logical workflow for assessing the purity of a this compound sample using its melting point.
Caption: Workflow for Purity Assessment of this compound.
Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
While the specific biological pathways of this compound are not extensively characterized, its structural similarity to other known inhibitors suggests a potential role in modulating enzyme activity. One such possibility is the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression. The general mechanism of HDAC inhibition by a carboxylic acid-containing molecule is depicted below.
Caption: General Mechanism of HDAC Inhibition by a Carboxylic Acid.
References
Potential Biological Activities of 2,4-Dinitrophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrophenylacetic acid (2,4-DNPAA) is an aromatic carboxylic acid whose biological activities are not extensively documented in publicly available literature. However, its structural similarity to the well-characterized metabolic agent 2,4-Dinitrophenol (2,4-DNP) and the observed activities of its derivatives suggest several potential areas of biological significance. This technical guide consolidates the available data on 2,4-DNPAA and its analogs, providing a framework for future research and development. The primary reported activities include potential cytotoxicity and inhibition of acetylation. Furthermore, derivatives of the 2,4-dinitrophenyl scaffold have demonstrated antioxidant and carbonic anhydrase inhibitory properties. This document outlines the known chemical and toxicological data for 2,4-DNPAA, details relevant experimental protocols for assessing its biological activity, and uses the known mechanisms of related compounds to propose potential signaling pathway interactions.
Chemical and Physical Properties
This compound is a beige crystalline powder.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 643-43-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆N₂O₆ | [2][3][4][5][6][7] |
| Molecular Weight | 226.14 g/mol | [2][3][4][7] |
| Melting Point | 169-175 °C | [1][8] |
| Appearance | Beige crystalline powder | [1] |
| Solubility | Recrystallized in ethanol | [9] |
Potential Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of this compound are scarce. The primary reported activities are high cytotoxicity and the potential to inhibit acetylation.[2] Toxicological data indicates a lethal dose in rats.
Toxicological Data
| Compound | Test | Species | Route | Value | Source |
| This compound | LD (Lethal Dose) | Rat | Oral | >500 mg/kg | [3] |
Activities of Structurally Related Compounds
Due to the limited data on 2,4-DNPAA, the activities of its derivatives and the closely related compound 2,4-Dinitrophenol (2,4-DNP) are informative for predicting its potential biological profile.
A study on novel 2,4-dinitrophenyl derivatives demonstrated their potential as antioxidant and carbonic anhydrase inhibitors.[10]
| Compound Class | Assay | Result | Source |
| 2,4-Dinitrophenyl derivatives | Antioxidant (ABTS, Fe³⁺ reducing, Fe²⁺ chelating) | Showed potential antioxidant activity | [10] |
| 2,4-Dinitrophenyl derivatives | Carbonic Anhydrase Inhibition (hCA I and hCA II) | Kᵢ values in the range of 4.88-193.4 µM for hCA I and 5.295-54.75 µM for hCA II | [10] |
2,4-DNP is a well-known uncoupling agent of oxidative phosphorylation.[11] It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production.[11] This mechanism is responsible for its historical use as a weight-loss drug and its associated high toxicity.[5][11]
Experimental Protocols
Detailed methodologies for key experiments relevant to the potential activities of 2,4-DNPAA are provided below. These are general protocols that can be adapted for specific research needs.
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell viability.
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Preparation:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to the desired density.
-
Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired test concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
Workflow:
Caption: Workflow for a carbonic anhydrase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of human carbonic anhydrase (hCA I or hCA II).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test inhibitor (this compound) and a known inhibitor (e.g., acetazolamide) as a positive control.[12]
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution.
-
Incubate at room temperature for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.[12]
-
-
Measurement:
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common method for evaluating the free radical scavenging ability of a compound.
Workflow:
Caption: Workflow for a DPPH radical scavenging assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well plate or cuvettes, add the DPPH solution to each well.
-
Add the test compound at various concentrations to the wells.
-
Include a control with only the solvent and DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
-
Potential Signaling Pathways and Mechanisms of Action
While no specific signaling pathways have been elucidated for this compound, the well-established mechanism of its close analog, 2,4-Dinitrophenol, provides a strong basis for a hypothesized mechanism of action.
Mitochondrial Uncoupling
The primary and most potent biological activity of 2,4-DNP is the uncoupling of oxidative phosphorylation. It is highly probable that 2,4-DNPAA, due to its structural similarity, may exhibit a similar, albeit potentially less potent, effect.
Caption: Hypothesized mitochondrial uncoupling by 2,4-DNPAA.
This mechanism involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.
Acetylation Inhibition
The claim that 2,4-DNPAA may inhibit acetylation suggests a potential interaction with histone acetyltransferases (HATs) or other acetyltransferases. This could have downstream effects on gene expression and protein function. Further investigation is required to confirm this activity and elucidate the specific enzymes and pathways involved.
Conclusion and Future Directions
The available evidence suggests that this compound is a compound with potential biological activities, primarily cytotoxicity and possibly acetylation inhibition. However, a significant lack of direct quantitative data necessitates further research. The biological activities of its derivatives in antioxidant and carbonic anhydrase inhibition, along with the well-understood mitochondrial uncoupling mechanism of 2,4-DNP, provide a solid foundation for future investigations.
Future research should focus on:
-
Quantitative assessment of cytotoxicity: Determining the IC50 values of 2,4-DNPAA in various cancer and non-cancer cell lines.
-
Confirmation of acetylation inhibition: Utilizing in vitro and in-cell assays to identify the specific acetyltransferases inhibited by 2,4-DNPAA and the functional consequences.
-
Evaluation of mitochondrial effects: Directly measuring the impact of 2,4-DNPAA on mitochondrial respiration, membrane potential, and ATP synthesis to confirm if it acts as a mitochondrial uncoupler.
-
Screening for other biological activities: Based on the activities of its derivatives, it would be prudent to screen 2,4-DNPAA for antioxidant and carbonic anhydrase inhibitory effects.
A thorough investigation into these areas will provide a clearer understanding of the biological and toxicological profile of this compound, enabling an informed assessment of its potential for therapeutic or other applications.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. presens.de [presens.de]
- 3. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]
- 4. This compound | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Theoretical pKa Prediction of 2,4-Dinitrophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical prediction of the acid dissociation constant (pKa) for 2,4-dinitrophenylacetic acid. It delves into the core computational methodologies, summarizes relevant data, and presents a detailed workflow for researchers seeking to apply these techniques.
Introduction
The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For substituted aromatic compounds like this compound, the electronic effects of the substituents play a significant role in determining the acidity of the carboxylic acid moiety. While experimental determination of pKa is the gold standard, theoretical prediction offers a rapid and cost-effective alternative, particularly in the early stages of drug design.
This whitepaper will explore the application of quantum chemical methods, specifically Density Functional Theory (DFT), for the in-silico prediction of the pKa of this compound.
Experimental and Theoretical pKa Values
A literature review reveals a notable discrepancy between the experimentally determined and a previously reported theoretical pKa value for this compound. An experimental study using acid-base titration determined the mean pKa to be 5.29[1]. In contrast, a theoretical prediction has suggested a pKa of 3.2[1]. This highlights the challenges and importance of robust and well-validated computational protocols.
| Compound | Experimental pKa | Theoretical pKa |
| This compound | 5.29[1] | 3.2[1] |
Theoretical pKa Prediction Methodologies
The theoretical prediction of pKa values in solution is a complex task that requires accurate calculation of the free energy change of the deprotonation reaction. The most common and robust methods are based on quantum mechanics, particularly Density Functional Theory (DFT). Two primary approaches are widely used: the direct method and the thermodynamic cycle method.
The Direct Method
The direct method calculates the Gibbs free energy change (ΔG) of the dissociation reaction directly in the solvent phase.
HA (solv) ⇌ A⁻ (solv) + H⁺ (solv)
The pKa is then calculated using the following equation:
pKa = ΔG° / (2.303 * RT)
where:
-
ΔG° is the standard Gibbs free energy change of the reaction in solution.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
A significant challenge in the direct method is the accurate calculation of the solvation free energy of the proton (H⁺), which is a small and highly charged species.
The Thermodynamic Cycle Method
The thermodynamic cycle (or Born-Haber cycle) method breaks down the deprotonation process in solution into a series of steps that are computationally more tractable. This approach minimizes errors associated with the direct calculation of solvated species.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Primary Amines with 2,4-Dinitrophenylacetic Acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is crucial in numerous scientific and industrial fields, including pharmaceutical development, environmental monitoring, and food safety. Due to their often low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic retention of primary amines. This document outlines a detailed application note and protocol for the derivatization of primary amines using 2,4-Dinitrophenylacetic acid (DNPAA), followed by HPLC analysis with UV detection.
The methodology is based on the activation of the carboxylic acid moiety of DNPAA to facilitate its reaction with primary amines, forming a stable N-(2,4-dinitrophenylacetyl) derivative. The dinitrophenyl group introduces a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Principle of the Method
The derivatization of primary amines with this compound is a two-step process. First, the carboxylic acid group of DNPAA is activated using a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive intermediate. This activated intermediate then readily reacts with the primary amine to form a stable amide bond. The resulting derivative is highly chromophoric and can be easily separated and quantified by reverse-phase HPLC.
Experimental Protocols
Materials and Reagents
-
This compound (DNPAA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Primary amine standards (e.g., methylamine, ethylamine, benzylamine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Rotary evaporator
Preparation of Reagents
-
DNPAA Solution (10 mg/mL): Dissolve 100 mg of DNPAA in 10 mL of anhydrous acetonitrile.
-
DCC Solution (20 mg/mL): Dissolve 200 mg of DCC in 10 mL of anhydrous acetonitrile. Prepare this solution fresh before use.
-
Primary Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each primary amine standard and dissolve in 10 mL of a suitable solvent (e.g., water or methanol).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Derivatization Procedure
-
Sample Preparation: Prepare the primary amine sample in a suitable solvent. For aqueous samples, adjust the pH to approximately 8.0 with sodium bicarbonate.
-
Activation of DNPAA: In a clean, dry vial, mix 100 µL of the DNPAA solution with 100 µL of the freshly prepared DCC solution. Allow the mixture to react for 10-15 minutes at room temperature to form the activated DNPAA intermediate.
-
Derivatization Reaction: Add 100 µL of the primary amine sample (or standard solution) to the activated DNPAA mixture. Vortex the vial for 1 minute and then allow it to react for 1 hour at 60°C.
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to pellet the DCU.
-
Carefully transfer the supernatant to a new vial.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile) as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
Table 2: Quantitative Performance Data (Hypothetical)
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Methylamine-DNPAA | 8.5 | 0.9995 | 0.05 | 0.15 | 98.2 |
| Ethylamine-DNPAA | 10.2 | 0.9992 | 0.04 | 0.12 | 99.1 |
| Benzylamine-DNPAA | 15.8 | 0.9998 | 0.02 | 0.06 | 97.5 |
Visualizations
Caption: Experimental workflow for the derivatization of primary amines with DNPAA.
Caption: Proposed reaction mechanism for DNPAA derivatization.
Discussion
This proposed method provides a framework for the derivatization of primary amines using this compound for HPLC analysis. The key to this protocol is the activation of the carboxylic acid of DNPAA, which is a necessary step for the amidation reaction to proceed efficiently. The use of DCC as a coupling agent is a well-established method for forming amide bonds from carboxylic acids and amines.
The resulting N-(2,4-dinitrophenylacetyl) derivatives are expected to have strong UV absorbance, leading to high sensitivity. The reverse-phase HPLC method with a C18 column and a water/acetonitrile gradient is a standard approach for the separation of such derivatives.
Optimization:
-
Reaction Conditions: The reaction time, temperature, and stoichiometry of the reagents (DNPAA, DCC, and amine) may need to be optimized for different primary amines to ensure complete derivatization.
-
HPLC Method: The gradient profile, flow rate, and column temperature can be adjusted to achieve optimal separation of the derivatized amines, especially when analyzing complex mixtures.
Limitations:
-
This is a proposed method and has not been validated. The feasibility and efficiency of the derivatization reaction with DNPAA and DCC for various primary amines would need to be experimentally confirmed.
-
The derivatization procedure involves multiple steps, which could be a source of analytical error.
-
DCC is a potent allergen and should be handled with appropriate safety precautions.
Conclusion
The derivatization of primary amines with this compound, following activation with a coupling agent like DCC, presents a viable, albeit not commonly documented, approach for their quantitative analysis by HPLC-UV. The provided protocol offers a starting point for method development and can be adapted for specific analytical needs. Further validation would be required to establish the robustness and reliability of this method for routine applications.
Application Notes and Protocols for the Use of 2,4-Dinitrophenylhydrazine (DNPH) and the Analysis of DNP Derivatives in Thin-Layer Chromatography
A Note on 2,4-Dinitrophenylacetic Acid: Initial searches for the direct application of this compound in thin-layer chromatography (TLC) did not yield specific protocols or established applications. However, the structurally related compound, 2,4-Dinitrophenylhydrazine (B122626) (DNPH), is a widely used and well-documented reagent in TLC for the analysis of carbonyl compounds. Additionally, 2,4-dinitrophenyl (DNP) derivatives of amino acids are also extensively analyzed by TLC. Therefore, these application notes will focus on the established use of DNPH for the derivatization of aldehydes and ketones and the TLC analysis of the resulting DNP-hydrazones, as well as the TLC of DNP-amino acids, providing researchers with detailed and validated methodologies in this area.
I. Application: Pre-chromatographic Derivatization of Aldehydes and Ketones with DNPH
Thin-layer chromatography is a fundamental analytical technique for the separation, identification, and purity assessment of a wide range of compounds.[1] For carbonyl compounds such as aldehydes and ketones that may lack a strong chromophore, derivatization is a common strategy to enhance detection.[1] The reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, yields a brightly colored 2,4-dinitrophenylhydrazone derivative.[1] These derivatives are highly crystalline and possess a strong chromophore, making them readily visible on a TLC plate as yellow to orange-red spots, which facilitates their chromatographic analysis.[1] This methodology is crucial for reaction monitoring, purity assessment, and in metabolic studies where the quantification of carbonyl compounds is necessary.[1]
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen of DNPH attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone.[1]
Chemical Reaction: Formation of a 2,4-Dinitrophenylhydrazone
Caption: Reaction of an aldehyde or ketone with DNPH.
II. Experimental Protocols
Protocol 1: Preparation of DNPH Reagent (Brady's Reagent)
This protocol describes the preparation of the derivatizing reagent.
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine
-
Concentrated Sulfuric Acid
-
95% Ethanol
-
Water
Procedure:
-
Dissolve 12 g of 2,4-dinitrophenylhydrazine in 200 mL of 95% ethanol.[2][3][4][5][6]
-
In a separate beaker, cautiously add 60 mL of concentrated sulfuric acid to 80 mL of water.[2][3][4][5][6] Allow the acid solution to cool.
-
Slowly add the cool sulfuric acid solution to the ethanolic solution of 2,4-dinitrophenylhydrazine with stirring.[7]
-
Store the resulting reagent in a tightly capped glass bottle away from direct sunlight.[7]
Safety Note: Concentrated sulfuric acid is highly corrosive. Always add acid to water, never the other way around. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Derivatization of a Carbonyl Compound (e.g., Acetophenone)
This protocol details the synthesis of the hydrazone derivative from a model ketone, acetophenone (B1666503).[1]
Materials and Reagents:
-
Acetophenone
-
DNPH Reagent (from Protocol 1) or a methanol-based preparation
-
Concentrated Sulfuric Acid (if not using the pre-made Brady's Reagent)
-
Dichloromethane (or other volatile solvent for TLC spotting)
Procedure:
-
If not using the pre-made Brady's reagent, dissolve an equimolar amount of 2,4-dinitrophenylhydrazine in methanol.[1] Stir at room temperature for approximately 25 minutes until fully dissolved.[1]
-
To this solution, add an equimolar amount of acetophenone.[1]
-
Carefully add a few drops of concentrated sulfuric acid to act as a catalyst.[1]
-
Gently heat the solution under reflux at 65°C for four hours.[1] The progress of the reaction can be monitored by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
The resulting orange-red precipitate of acetophenone 2,4-dinitrophenylhydrazone should be collected by vacuum filtration.[1]
-
Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials.[1]
-
Dry the product.[1] For further purification, the product can be recrystallized from methanol.[1]
Protocol 3: TLC Analysis of 2,4-Dinitrophenylhydrazones
This protocol outlines the procedure for the TLC analysis of the synthesized derivative.
Materials and Equipment:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Synthesized 2,4-dinitrophenylhydrazone derivative
-
Starting carbonyl compound (for comparison)
-
Mobile Phase: e.g., 10% Ethyl acetate (B1210297) in n-Hexane[1], or other suitable solvent systems (see Table 1)
-
Dichloromethane (or other suitable solvent for sample preparation)
Procedure:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[1]
-
Sample Preparation: Prepare dilute solutions of the synthesized hydrazone derivative and the starting carbonyl compound in a volatile solvent like dichloromethane.[1]
-
Spotting: Using a capillary tube, apply small spots of the dissolved hydrazone derivative and the starting material onto the origin line.[1] Ensure the spots are small and do not spread.
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.[1]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[1]
-
Cover the chamber and allow it to equilibrate for 10-15 minutes.[1]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.[1]
-
-
Visualization:
-
Once the solvent front has moved to near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
The spots of the 2,4-dinitrophenylhydrazone derivatives will be visible as yellow to orange-red spots.[1] Aldehydes typically yield bright orange spots, while ketones produce yellow spots.[8]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]
Caption: Workflow for TLC analysis of DNP-hydrazones.
III. Application: TLC of DNP-Amino Acids
2,4-Dinitrophenyl (DNP) derivatives of amino acids have been used in protein sequencing since the work of Sanger on insulin.[10] TLC is a simple and effective method for the identification of these derivatives.[10]
Protocol 4: General TLC of DNP-Amino Acids
Stationary Phase: Silica gel G plates are commonly used.[10][11]
Mobile Phase Systems: The choice of mobile phase is critical for achieving good separation. Two-dimensional TLC is often employed for complex mixtures. Some common solvent systems include:
-
System 1 (more non-polar): Chloroform - methanol - glacial acetic acid (95:5:1, v/v/v)[11]
-
System 2 (more polar): Chloroform - benzyl (B1604629) alcohol - glacial acetic acid (70:30:3, v/v/v)[11]
-
Alternative to System 2: Chloroform - t-amyl alcohol - glacial acetic acid (70:30:3, v/v/v)[11]
Visualization: DNP-amino acid derivatives are yellow and can be visualized in daylight.[11] UV light can also be used for detection.[11]
IV. Data Presentation
The Rf values of DNP derivatives are highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature, etc.). The following table provides illustrative data.
| Compound/Derivative | Stationary Phase | Mobile Phase | Rf Value (approx.) | Appearance |
| Acetophenone | Silica Gel | 10% Ethyl acetate in n-Hexane | 0.55 | UV active |
| Acetophenone-2,4-DNPH | Silica Gel | 10% Ethyl acetate in n-Hexane | 0.75 | Yellow-orange spot |
| Benzaldehyde-2,4-DNPH | Silica Gel G | Benzene | 0.326 | Yellow-orange spot |
| Various Aldehyde/Ketone-DNPHs | Silica Gel | Ethyl acetate:Hexane (1:10) | Varies | Yellow to red spots |
| DNP-Amino Acids (various) | Silica Gel G | Chloroform:methanol:acetic acid (95:5:1) | Varies | Yellow spots |
| DNP-Amino Acids (various) | Silica Gel G | Chloroform:benzyl alcohol:acetic acid (70:30:3) | Varies | Yellow spots |
Note: The provided Rf values are for guidance only and should be determined experimentally under specific laboratory conditions.
V. Quantitative Analysis
For quantitative analysis, the separated spots of the DNP derivatives can be scraped from the TLC plate, the derivative eluted with a suitable solvent (e.g., 65% aqueous acetic acid), and the concentration determined by spectrophotometry.[12][13] Alternatively, densitometric scanning of the TLC plate can be employed for quantification.[14] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are also powerful techniques for the quantitative analysis of DNPH derivatives, offering high resolution and sensitivity.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. researchgate.net [researchgate.net]
- 14. Shodhbhagirathi @ IITR: THIN-LAYER CHROMATOGRAPHIC STUDIES ON AMINO ACIDS AND THEIR PTH-, DNP-, AND DANSYL DERIVATIVES [shodhbhagirathi.iitr.ac.in:8081]
- 15. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols for the Analysis of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, specifically aldehydes and ketones, are a significant class of molecules encountered in various scientific disciplines, including atmospheric chemistry, food science, clinical diagnostics, and pharmaceutical development. In drug development, the detection and quantification of carbonyl compounds are crucial for assessing oxidative stress, monitoring drug stability, and identifying potential degradation products.[1] One of the most established and reliable methods for this analysis is the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by chromatographic or spectrophotometric analysis.[2][3]
This application note provides detailed protocols for the analysis of carbonyl compounds using DNPH, focusing on a widely used High-Performance Liquid Chromatography (HPLC) with UV detection method. It also includes information on the underlying chemistry, applications, and relevant biological context.
Principle of the Method
The core of this analytical method is the reaction between 2,4-dinitrophenylhydrazine and the carbonyl group of an aldehyde or ketone. This reaction is a nucleophilic addition-elimination, also known as a condensation reaction.[4][5] The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, colored product called a 2,4-dinitrophenylhydrazone (DNPH-hydrazone).[6] These derivatives are typically yellow, orange, or red crystalline solids.[6]
The formation of these colored derivatives serves two main purposes:
-
Qualitative Identification: The formation of a precipitate upon addition of DNPH reagent (often called Brady's reagent) is a positive test for aldehydes and ketones.[5] The specific melting point of the purified hydrazone crystals can be used to identify the original carbonyl compound.
-
Quantitative Analysis: The DNPH-hydrazone derivatives possess a strong chromophore, making them readily detectable and quantifiable by UV-Vis spectrophotometry or, more commonly, by HPLC with a UV detector, typically at a wavelength of 360 nm.[3][7]
It is important to note that other carbonyl-containing functional groups like carboxylic acids, esters, and amides generally do not react with DNPH under these conditions due to resonance stabilization.[6]
Applications in Research and Drug Development
-
Oxidative Stress Monitoring: Reactive carbonyl species (RCS) are produced during lipid peroxidation and are considered key biomarkers of oxidative stress.[8] The DNPH method is widely used to quantify these carbonyls in biological samples to assess cellular damage and the efficacy of antioxidant drug candidates.
-
Drug Stability and Degradation Studies: Carbonyl groups can be present in drug molecules or can form as degradation products. This method can be employed to monitor the stability of pharmaceutical formulations and identify potential impurities.
-
Environmental Monitoring: The method is extensively used for the analysis of carbonyl compounds in air, water, and soil samples, as outlined in regulatory methods like EPA Method 8315A.[8][9]
Experimental Protocols
Preparation of 2,4-DNPH Reagent for HPLC Analysis
The purity of the DNPH reagent is critical for sensitive analysis, as it can be a source of carbonyl contamination.[8]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Volumetric flasks
-
Filtration apparatus
Procedure for Recrystallization of DNPH (if necessary):
-
Dissolve impure DNPH in hot, HPLC-grade acetonitrile to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cap the container and store it in a refrigerator overnight.
-
Collect the purified crystals by vacuum filtration. For highly sensitive analyses, this process may be repeated.[4]
Procedure for Reagent Preparation (Acidified DNPH Solution):
-
Accurately weigh 200 mg of purified DNPH.
-
Place the DNPH in a 100 mL brown volumetric flask.
-
Add 80 mL of acetonitrile and sonicate to dissolve.
-
Carefully add the required amount of acid (e.g., to achieve a final concentration of 1.25% v/v HCl).[10]
-
Bring the solution to the final volume with acetonitrile and mix well.
-
Store the reagent in a dark, refrigerated environment (e.g., at 4°C) for up to a few weeks.[11] Filter through a 0.45 µm filter before use.
Protocol for Quantitative Analysis of Carbonyls by HPLC-UV (Based on EPA Method 8315A)
This protocol is a general guideline for the analysis of carbonyls in aqueous samples. Modifications may be necessary for different sample matrices.
3.2.1 Sample Preparation and Derivatization:
-
Transfer a known volume (e.g., 100 mL) of the aqueous sample into a flask.
-
Adjust the pH of the sample to 3.0 ± 0.1 using a suitable buffer (e.g., citrate (B86180) buffer) and acid/base. For formaldehyde-only analysis, a pH of 5.0 is recommended to minimize artifacts.[11]
-
Add a sufficient volume of the prepared DNPH reagent (e.g., 6 mL) to ensure a molar excess relative to the expected carbonyl concentration.
-
Seal the flask and incubate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[7]
-
After incubation, cool the sample.
3.2.2 Solid-Phase Extraction (SPE) of DNPH-Hydrazones:
-
Condition a C18 SPE cartridge (e.g., 2000 mg) by passing acetonitrile followed by reagent water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the DNPH-hydrazones from the cartridge with a small volume of acetonitrile (e.g., 10 mL) into a volumetric flask.[7]
-
Adjust the final volume and transfer an aliquot to an HPLC vial for analysis.
3.2.3 HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 60% acetonitrile in water, ramping up to a higher acetonitrile concentration.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: 360 nm.[7]
-
Column Temperature: 35 - 40°C.
3.2.4 Calibration and Quantification:
-
Prepare a series of calibration standards by derivatizing known concentrations of target carbonyl compounds using the same procedure as the samples.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantify the carbonyl compounds in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The performance of the DNPH-HPLC method has been validated in numerous studies. The following tables summarize typical quantitative data for a range of carbonyl compounds.
Table 1: HPLC Method Performance for DNPH-Derivatized Carbonyls
| Carbonyl Compound | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Formaldehyde | 98 - 50000 | >0.999 | 33.9 | 181.2 |
| Acetaldehyde | 98 - 50000 | >0.999 | 45.1 | 195.5 |
| Acetone | 98 - 50000 | >0.999 | 104.5 | 396.8 |
| Acrolein | 98 - 50000 | >0.999 | 75.6 | 298.9 |
| Propionaldehyde | 98 - 50000 | >0.999 | 55.2 | 220.8 |
| Crotonaldehyde | 98 - 50000 | >0.999 | 62.3 | 245.1 |
| Butyraldehyde | 98 - 50000 | >0.999 | 48.7 | 201.3 |
| Benzaldehyde | 98 - 50000 | >0.999 | 39.8 | 188.4 |
| Isovaleraldehyde | 98 - 50000 | >0.999 | 41.2 | 190.6 |
| Valeraldehyde | 98 - 50000 | >0.999 | 43.5 | 193.7 |
| o-Tolualdehyde | 98 - 50000 | >0.999 | 38.1 | 185.9 |
| m,p-Tolualdehyde | 196 - 100000 | >0.999 | 70.3 | 280.4 |
| Hexaldehyde | 98 - 50000 | >0.999 | 40.5 | 189.1 |
Data adapted from a Thermo Fisher Scientific application note utilizing UHPLC. LOD and LOQ are defined as signal-to-noise ratios of 3 and 10, respectively.[2]
Table 2: Accuracy and Recovery Data
| Carbonyl Compound | Spiked Concentration (ng/mL) | Accuracy (%) | Recovery (%) |
| Benzaldehyde | 400 | 96.3 | - |
| 2000 | 99.8 | - | |
| o-Tolualdehyde | 400 | 103.6 | - |
| 2000 | 99.9 | - | |
| Various Carbonyls | Not Specified | - | 90 - 104 |
Accuracy data from Thermo Fisher Scientific.[2] Recovery data from a study using LC-ESI-MS/MS.[12]
Visualizations
Reaction Mechanism
The reaction between a carbonyl compound and 2,4-dinitrophenylhydrazine is a two-step nucleophilic addition-elimination process.
Caption: Reaction of a carbonyl with 2,4-DNPH.
General Experimental Workflow
The overall process from sample collection to data analysis follows a structured workflow.
Caption: Workflow for carbonyl analysis via DNPH.
Role of Carbonyls in Oxidative Stress Signaling
Reactive carbonyl species (RCS) are not just markers of damage; they can also act as signaling molecules that mediate the effects of reactive oxygen species (ROS).
Caption: Carbonyls in oxidative stress signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. agilent.com [agilent.com]
- 4. csus.edu [csus.edu]
- 5. NEMI Method Summary - 8315A [nemi.gov]
- 6. benchchem.com [benchchem.com]
- 7. unitedchem.com [unitedchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. epa.gov [epa.gov]
- 12. Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-terminal Peptide Labeling with 2,4-Dinitrophenyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal labeling of peptides is a fundamental technique in proteomics and drug development, enabling the identification of the N-terminal amino acid, protein sequencing, and the introduction of functional moieties. The 2,4-dinitrophenyl (DNP) group, introduced via reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent, is a classic and robust method for this purpose. The resulting DNP-peptide is chromophoric, facilitating its detection and quantification.[1][2][3] This application note provides a detailed protocol for the N-terminal labeling of peptides using FDNB.
It is important to distinguish 1-fluoro-2,4-dinitrobenzene (FDNB) from 2,4-dinitrophenylacetic acid. While both are dinitrophenyl compounds, FDNB is the reactive species used for N-terminal labeling through nucleophilic aromatic substitution.[4][5] this compound, on the other hand, is more commonly utilized as an acid-base indicator in titrations.
The reaction with FDNB is highly specific to the free α-amino group at the N-terminus of a peptide under controlled pH conditions.[4] However, it can also react with the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine side chains, a factor to consider during analysis.
Principle of the Method
The N-terminal labeling of a peptide with FDNB proceeds via a nucleophilic aromatic substitution reaction. The highly reactive fluorine atom on the dinitrophenyl ring is displaced by the nucleophilic N-terminal α-amino group of the peptide. This reaction forms a stable covalent bond, resulting in a 2,4-dinitrophenyl-peptide (DNP-peptide) derivative, which is typically yellow. The overall reaction is depicted below:
Caption: Chemical reaction for N-terminal peptide labeling with FDNB.
Experimental Protocol
This protocol outlines the general procedure for labeling a peptide with FDNB in solution.
Materials and Reagents:
-
Peptide of interest
-
1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Water (deionized or HPLC grade)
-
Reaction vials
-
Stir plate and stir bars
-
pH meter or pH paper
-
Centrifuge
-
HPLC system for analysis (optional)
Reagent Preparation:
-
Peptide Solution: Dissolve the peptide in an appropriate aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5) to a final concentration of 1-5 mg/mL.
-
FDNB Solution: Prepare a 5% (v/v) solution of FDNB in ethanol. This solution should be prepared fresh.
Labeling Procedure:
-
To the peptide solution, add an equal volume of the 5% FDNB solution in ethanol. The final concentration of ethanol should be around 50% to ensure solubility of both the peptide and the reagent.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction vessel should be protected from light to prevent photodegradation of the DNP group.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The DNP-peptide will have a longer retention time than the unlabeled peptide and can be detected by its absorbance at around 360 nm.
-
Once the reaction is complete, acidify the mixture with a small volume of 1 M HCl to a pH of approximately 2-3. This will precipitate the DNP-peptide.
-
Centrifuge the mixture to pellet the DNP-peptide precipitate.
-
Wash the precipitate several times with cold diethyl ether to remove unreacted FDNB and dinitrophenol (a hydrolysis product of FDNB).
-
Air-dry the final DNP-peptide pellet.
Workflow Diagram:
Caption: Experimental workflow for N-terminal peptide labeling with FDNB.
Data Presentation
The efficiency of the labeling reaction can be influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Condition | Expected Outcome/Note |
| pH | 8.0 - 8.5 | Optimal for deprotonation of the N-terminal α-amino group, promoting nucleophilic attack. Higher pH can lead to hydrolysis of FDNB. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without significant degradation of the peptide or reagent. |
| Reaction Time | 1 - 2 hours | Generally sufficient for complete labeling. Can be optimized by monitoring the reaction. |
| FDNB:Peptide Molar Ratio | 2:1 to 5:1 | A molar excess of FDNB ensures complete labeling of the peptide. |
| Solvent | 50% Ethanol/Aqueous Buffer | Ensures solubility of both the peptide and the hydrophobic FDNB reagent. |
Analysis of DNP-Peptides
After labeling, the DNP-peptide can be analyzed using several techniques:
-
Spectrophotometry: The DNP group has a characteristic absorbance maximum at approximately 360 nm, allowing for quantification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying and analyzing DNP-peptides. The DNP-peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time.
-
Mass Spectrometry (MS): MS can be used to confirm the mass of the DNP-peptide, which will be increased by the mass of the dinitrophenyl group (166.1 Da).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH. | Ensure the pH of the reaction mixture is between 8.0 and 8.5. |
| Inactive FDNB reagent. | Prepare a fresh solution of FDNB in ethanol. | |
| Peptide precipitation. | Adjust the ethanol concentration or use a different co-solvent. | |
| Multiple Labeled Products | Reaction with Lysine or Histidine side chains. | Lower the pH slightly (e.g., to 8.0) to favor N-terminal labeling. Analyze products carefully by HPLC and MS. |
| Presence of Dinitrophenol | Hydrolysis of FDNB. | Ensure the pH is not too high and use a fresh FDNB solution. Wash the final product thoroughly with diethyl ether. |
Conclusion
The labeling of peptide N-termini with 1-fluoro-2,4-dinitrobenzene is a well-established and reliable method. By following this detailed protocol and considering the key reaction parameters, researchers can successfully introduce the 2,4-dinitrophenyl group onto their peptides of interest for various downstream applications in proteomics and drug discovery. Careful analysis of the reaction products is crucial to ensure the desired specificity and yield of the labeling reaction.
References
- 1. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Pre-Column Derivatization of Amino Acids using 2,4-Dinitrophenylacetic Acid for HPLC Analysis
Abstract
This application note details a proposed method for the quantitative analysis of amino acids in various biological and pharmaceutical samples. The protocol involves a pre-column derivatization step using 2,4-Dinitrophenylacetic acid, followed by separation and detection using High-Performance Liquid Chromatography (HPLC). The derivatization reaction introduces a chromophore into the amino acid molecules, allowing for sensitive UV-Vis detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible technique for amino acid analysis. It is important to note that this protocol is adapted from established methods using similar dinitrophenyl reagents, and therefore, optimization and validation are recommended for specific applications.
Introduction
Amino acid analysis is a critical tool in a wide range of scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, a pre-column derivatization step is often employed to attach a UV-active tag to the amino acid molecules.
2,4-Dinitrophenyl (DNP) derivatives have a long history in amino acid analysis, with 2,4-dinitrofluorobenzene (DNFB) being a classic reagent for this purpose.[1][2][3] This application note explores the use of a related compound, this compound, as a potential derivatizing agent. The reaction of this compound with the primary or secondary amino group of an amino acid is expected to form a stable N-2,4-dinitrophenylacetyl-amino acid derivative. These derivatives exhibit strong absorbance in the UV region, typically around 340-360 nm, enabling sensitive detection.[3][4][5]
This document provides a detailed, albeit theoretical, protocol for the derivatization and subsequent HPLC analysis of amino acids using this compound. Diagrams illustrating the chemical reaction and experimental workflow are included, along with tables summarizing expected quantitative data based on similar DNP derivatives.
Chemical Reaction
The derivatization of an amino acid with this compound proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks the activated carboxyl group of this compound, forming a stable amide bond. This reaction typically requires a coupling agent to activate the carboxylic acid and is carried out under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic.
Caption: Derivatization of an amino acid with this compound.
Experimental Workflow
The overall experimental workflow for the analysis of amino acids using pre-column derivatization with this compound is outlined below. The process begins with sample preparation, followed by the derivatization reaction, HPLC separation, and data analysis.
Caption: Experimental workflow for amino acid analysis.
Experimental Protocols
I. Reagents and Materials
-
Amino acid standards
-
This compound
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)
-
Organic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (for protein hydrolysis)
-
Syringe filters (0.22 µm)
II. Sample Preparation (for Protein/Peptide Samples)
-
Accurately weigh the protein or peptide sample into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum.
-
Hydrolyze the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the HCl.
-
Reconstitute the dried hydrolysate in a known volume of HPLC grade water or a suitable buffer.
-
Filter the sample through a 0.22 µm syringe filter before derivatization.
III. Pre-Column Derivatization Protocol
Note: This is a proposed protocol and may require optimization.
-
Prepare a 10 mM solution of this compound in acetonitrile.
-
Prepare a 10 mM solution of the coupling agent (e.g., EDC) in acetonitrile.
-
In a microcentrifuge tube, mix 50 µL of the amino acid standard or sample solution with 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of the this compound solution.
-
Add 100 µL of the coupling agent solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding a small amount of a weak acid (e.g., 1 M HCl) to stop the reaction.
-
The derivatized sample is now ready for HPLC analysis.
IV. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-60% B (linear gradient)
-
45-50 min: 60-10% B (linear gradient)
-
50-60 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes expected quantitative data for DNP-amino acid derivatives based on published data for structurally similar compounds.[4] These values should be experimentally determined for this compound derivatives.
| Amino Acid | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Aspartic Acid | ~15 | ~50 | ~150 |
| Glutamic Acid | ~18 | ~50 | ~150 |
| Serine | ~22 | ~60 | ~180 |
| Glycine | ~25 | ~70 | ~210 |
| Alanine | ~28 | ~60 | ~180 |
| Proline | ~32 | ~80 | ~240 |
| Valine | ~35 | ~50 | ~150 |
| Leucine | ~40 | ~40 | ~120 |
| Phenylalanine | ~42 | ~40 | ~120 |
Discussion
This application note provides a framework for the development of an HPLC method for amino acid analysis using pre-column derivatization with this compound. The proposed protocol is based on well-established principles of dinitrophenyl derivatization.[6][7] The key advantage of this method is the introduction of a strong chromophore, which allows for sensitive UV-Vis detection.
Method Validation: It is crucial to validate this method for its intended use. Key validation parameters to assess include:
-
Specificity: The ability to resolve all amino acid derivatives from each other and from any potential interfering peaks.
-
Linearity: The response of the detector should be linear over a range of amino acid concentrations.
-
Accuracy: The agreement between the measured concentration and the true concentration.
-
Precision: The reproducibility of the measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an amino acid that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Potential Challenges:
-
Reaction Optimization: The derivatization reaction conditions (e.g., pH, temperature, reaction time, reagent concentrations) may need to be optimized for different amino acids to ensure complete and reproducible derivatization.
-
Derivative Stability: The stability of the N-2,4-dinitrophenylacetyl-amino acid derivatives should be assessed to ensure they do not degrade during the analysis.
-
Chromatographic Resolution: The HPLC gradient and mobile phase composition may need to be adjusted to achieve optimal separation of all amino acid derivatives, especially for complex mixtures.
Conclusion
The proposed method for pre-column derivatization of amino acids with this compound offers a promising approach for sensitive and quantitative analysis by HPLC. While this application note provides a detailed starting point, researchers should perform thorough method development and validation to ensure the reliability and accuracy of their results. The use of dinitrophenyl chemistry provides a strong foundation for a robust analytical method applicable to a wide range of research and development settings.
References
- 1. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Quantitative Analysis of Ketones using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of ketones and aldehydes through derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This method is widely employed due to the formation of stable, colored 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This application note includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying chemical principles and workflows to assist researchers in achieving accurate and reproducible quantification of carbonyl compounds in various matrices.
Introduction
The accurate quantification of ketones is crucial in numerous scientific disciplines, including environmental monitoring, food chemistry, and pharmaceutical development. Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Direct analysis of these compounds can be challenging due to their potential volatility and lack of a strong chromophore for UV-Vis detection.
Derivatization with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic and robust method to overcome these challenges.[3][4][5] In an acidic environment, DNPH reacts with the carbonyl group of ketones and aldehydes in a condensation reaction to form a 2,4-dinitrophenylhydrazone precipitate.[2][4][5] These derivatives are typically yellow, orange, or red crystalline solids, are less volatile than the parent carbonyl compound, and possess a strong chromophore, making them ideal for UV detection around 360 nm.[1] This method allows for the sensitive and selective quantification of ketones in complex mixtures.[6]
Chemical Reaction
The derivatization reaction involves the nucleophilic addition of the amino group of DNPH to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the 2,4-dinitrophenylhydrazone.[2]
Caption: Reaction of a ketone with DNPH to form a 2,4-dinitrophenylhydrazone.
Experimental Workflow
The general workflow for the quantitative analysis of ketones using DNPH derivatization followed by HPLC analysis is outlined below.
Caption: General workflow for ketone analysis using DNPH derivatization and HPLC.
Experimental Protocols
Preparation of DNPH Reagent (Brady's Reagent)
Materials:
-
2,4-Dinitrophenylhydrazine
-
Concentrated Sulfuric Acid or Phosphoric Acid[7]
-
Water
Procedure:
-
Caution: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a well-ventilated fume hood.
-
Slowly and carefully dissolve 2,4-dinitrophenylhydrazine in a solution of methanol or ethanol containing a small amount of concentrated sulfuric or phosphoric acid.[4][7] A typical preparation involves dissolving DNPH in a mixture of methanol and a few milliliters of concentrated sulfuric acid.[2]
-
The reagent should be a clear, orange-red solution. If stored, keep it in a tightly sealed container in a cool, dark place. Do not store for extended periods.[7]
Derivatization Protocol
Materials:
-
Sample containing ketones
-
DNPH Reagent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer a known volume or weight of the sample into a reaction vial.
-
Add an excess of the DNPH reagent to the sample. The molar ratio of DNPH to the expected maximum ketone concentration should be high to ensure complete reaction.[1]
-
Acidify the mixture if the DNPH reagent is not already strongly acidic.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Allow the reaction to proceed at room temperature. The reaction time can vary, but 20 minutes is often sufficient for the derivatization to reach equilibrium.[1]
-
The formation of a yellow to red precipitate indicates the presence of aldehydes or ketones.[3][8]
-
After the reaction is complete, the resulting 2,4-dinitrophenylhydrazone derivatives can be extracted using a suitable organic solvent or solid-phase extraction (SPE) cartridge.[9]
-
The extract is then typically evaporated to dryness and reconstituted in a suitable solvent, such as acetonitrile, for HPLC analysis.[9]
HPLC Analysis Protocol
Instrumentation and Conditions: The following are typical HPLC conditions for the analysis of DNPH derivatives. These may need to be optimized for specific applications.
| Parameter | Typical Value |
| HPLC System | Agilent 1290 Infinity II LC or equivalent[6] |
| Column | Ascentis Express C18, 10 cm x 4.6 mm, 2.7 µm[10][11] |
| Mobile Phase | A: Water; B: Acetonitrile[10][11] |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A common isocratic condition is 40:60 (v/v) Water:Acetonitrile.[10][11] |
| Flow Rate | 1.0 - 2.0 mL/min[10][11] |
| Column Temperature | 30 °C[11] |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm[10][11] |
Quantitative Data
The following tables summarize typical quantitative data obtained from the analysis of ketone-DNPH derivatives.
Table 1: Common Ketone-DNPH Derivatives Analyzed by HPLC
| Analyte | Parent Ketone |
| Acetone-2,4-dinitrophenylhydrazone | Acetone |
| 2-Butanone-2,4-dinitrophenylhydrazone | 2-Butanone (Methyl Ethyl Ketone) |
| Acetophenone-2,4-dinitrophenylhydrazone | Acetophenone |
| Crotonaldehyde-2,4-dinitrophenylhydrazone | Crotonaldehyde |
| Propionaldehyde-2,4-dinitrophenylhydrazone | Propionaldehyde |
Source: Adapted from various sources.[10]
Table 2: Example Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/mL to ng/mL range.[12] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low µg/mL to ng/mL range.[12] |
| Precision (RSD) | < 1% for retention time and area[6] |
| Recovery | Generally between 70-120%, but can be affected by factors like humidity and the reactivity of the specific ketone.[9][13] |
Note: The performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation used.
Method Validation
Validation of the analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low precipitate formation | Sample does not contain aldehydes or ketones; DNPH reagent is old or degraded; Insufficiently acidic conditions. | Test with a known ketone standard; Prepare fresh DNPH reagent; Ensure the reaction mixture is acidic. |
| Poor peak shape in HPLC | Column contamination; Inappropriate mobile phase; Sample solvent mismatch. | Flush or replace the column; Optimize mobile phase composition; Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Low recovery | Incomplete derivatization; Loss of derivative during extraction; Degradation of the derivative. | Increase reaction time or DNPH concentration; Optimize extraction procedure; Protect samples from light and heat. Ketone collection efficiencies can be inversely related to relative humidity.[13] |
| Interfering peaks | Matrix effects; Contamination from solvents or glassware. | Use a more selective extraction method (e.g., SPE); Use high-purity solvents and clean glassware. |
Conclusion
The derivatization of ketones with 2,4-dinitrophenylhydrazine followed by HPLC-UV analysis is a well-established and reliable method for quantitative analysis. By following the detailed protocols and guidelines presented in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for a wide range of carbonyl compounds. Proper method validation is essential to ensure the quality and reliability of the data generated.
References
- 1. iomcworld.com [iomcworld.com]
- 2. sjpas.com [sjpas.com]
- 3. study.com [study.com]
- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 8. thinkswap.com [thinkswap.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Biases in ketone measurements using DNPH-coated solid sorbent cartridges - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of Dinitrophenyl Compounds in Peptide Analysis
Topic: 2,4-Dinitrophenylacetic Acid in Peptide Mapping and Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the use of dinitrophenyl compounds in peptide mapping and sequencing. While the query specifically mentions this compound (DNPAA), a thorough review of scientific literature indicates that this compound is not utilized for peptide derivatization in mapping or sequencing applications. The chemically appropriate and historically significant reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) , commonly known as Sanger's reagent. This document will focus on the established methodologies using DNFB for N-terminal amino acid analysis and peptide mapping, and clarify the chemical reasons for the suitability of DNFB over DNPAA.
Clarification on this compound (DNPAA) vs. 1-Fluoro-2,4-dinitrobenzene (DNFB)
This compound (DNPAA) possesses a dinitrophenyl ring, but its acetic acid group (-CH2COOH) does not contain a suitable leaving group for the nucleophilic substitution reaction required to label the N-terminal amino group of a peptide. In contrast, 1-fluoro-2,4-dinitrobenzene (DNFB) has a fluorine atom attached to the dinitrophenyl ring. Fluorine is an excellent leaving group, making the carbon it is attached to highly susceptible to nucleophilic attack by the primary amine of the peptide's N-terminus. This fundamental difference in chemical reactivity is why DNFB, and not DNPAA, is the effective reagent for this application.
Application 1: N-Terminal Amino Acid Identification using Sanger's Reagent (DNFB)
The Sanger method, developed by Frederick Sanger, is a classical technique for identifying the N-terminal amino acid of a protein or peptide.[1] The core of this method is the derivatization of the free α-amino group with DNFB under mildly alkaline conditions.[2] This reaction forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[3] Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The DNP-amino acid, being stable to acid hydrolysis, can then be isolated and identified, typically by chromatography.[2][4]
Reaction Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution. The uncharged N-terminal amino group of the peptide acts as a nucleophile and attacks the electron-deficient carbon atom of the DNFB that is bonded to the fluorine atom. The highly electronegative nitro groups on the benzene (B151609) ring help to stabilize the intermediate and facilitate the departure of the fluoride (B91410) ion.
Caption: Reaction of DNFB with a peptide's N-terminus.
Experimental Protocol: N-Terminal Derivatization with DNFB
This protocol outlines the general steps for labeling a peptide with DNFB for N-terminal analysis.
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH ~8.5)
-
Hydrochloric acid (6 M)
-
Ether or other suitable organic solvent for extraction
-
Chromatography system (e.g., HPLC or TLC) with appropriate standards
Procedure:
-
Derivatization:
-
Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Add an excess of the DNFB solution to the peptide solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the DNP-peptide.[2]
-
-
Hydrolysis:
-
After the reaction, remove the excess DNFB and by-products by extraction with an organic solvent like ether.
-
Evaporate the aqueous phase to dryness.
-
Add 6 M HCl to the dried DNP-peptide.
-
Hydrolyze the DNP-peptide by heating at an elevated temperature (e.g., 105-110°C) for a set period (e.g., 12-24 hours) in a sealed tube.[2]
-
-
Identification of DNP-Amino Acid:
-
After hydrolysis, extract the DNP-amino acid from the aqueous solution using an organic solvent.
-
Analyze the extracted DNP-amino acid using a suitable chromatographic method (e.g., reverse-phase HPLC or thin-layer chromatography).
-
Identify the N-terminal amino acid by comparing the retention time or migration distance of the sample's DNP-amino acid to that of known DNP-amino acid standards.
-
Considerations:
-
DNFB can also react with the side chains of certain amino acids, such as the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, the hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine.[3] This can be a consideration when interpreting results, especially if one of these amino acids is at the N-terminus, which would result in a di-DNP-labeled amino acid.[3]
-
The DNP group is stable to acid hydrolysis, which is a key feature of this method.[3]
Application 2: Peptide Mapping using DNFB Derivatization
Peptide mapping is a critical technique for protein characterization, used to confirm the primary structure of a protein and to detect post-translational modifications.[5] It involves the enzymatic or chemical cleavage of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).
While modern peptide mapping relies heavily on MS for peptide identification, chemical derivatization can be employed to enhance detection or to selectively label certain residues. The use of DNFB in peptide mapping can serve to label peptides containing specific amino acids (lysine, histidine, tyrosine, cysteine) to aid in their identification and characterization.[4]
Experimental Workflow for Peptide Mapping with DNFB Labeling
Caption: Workflow for peptide mapping with DNFB derivatization.
Protocol for DNFB-Assisted Peptide Mapping
1. Protein Preparation and Digestion:
-
Denature, reduce, and alkylate the protein to unfold it and prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
2. Derivatization of Peptides:
-
Adjust the pH of the peptide mixture to mildly alkaline conditions (pH ~8.5) using a suitable buffer.
-
Add the DNFB reagent to the peptide mixture and incubate to allow for derivatization of the N-termini and reactive amino acid side chains.
3. Chromatographic Separation:
-
Separate the DNP-labeled peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DNP group can alter the retention times of the labeled peptides, aiding in their separation and identification.
4. Mass Spectrometry Analysis:
-
Analyze the eluting peptides by mass spectrometry (MS) to determine their mass-to-charge ratios.
-
Perform tandem mass spectrometry (MS/MS) on selected DNP-peptides to obtain fragment ion spectra, which can be used to determine the amino acid sequence.
Data Presentation:
The quantitative data from peptide mapping experiments, such as the relative abundance of modified vs. unmodified peptides, can be summarized in tables for clear comparison.
| Peptide Sequence | Modification | Retention Time (min) | MS Signal Intensity (Modified) | MS Signal Intensity (Unmodified) | % Modification |
| T1: AGF...K | DNP at Lys | 25.4 | 1.2 x 10⁶ | 3.0 x 10⁵ | 80% |
| T2: VYL...R | DNP at Tyr | 32.1 | 5.8 x 10⁵ | 1.1 x 10⁶ | 34.5% |
| T3: GHF...K | DNP at His, Lys | 28.9 | 8.9 x 10⁵ | 4.2 x 10⁵ | 67.9% |
While this compound is not a suitable reagent for peptide labeling, the related compound 1-fluoro-2,4-dinitrobenzene (DNFB) has been a cornerstone in the history of protein chemistry. The Sanger method using DNFB provides a robust, albeit classical, approach for N-terminal amino acid identification. In modern peptide mapping workflows, while mass spectrometry is the primary tool for identification, derivatization with reagents like DNFB can be strategically employed to selectively label and enhance the detection of specific peptides, aiding in the comprehensive characterization of protein therapeutics and other proteins of interest. Researchers should be precise in their choice of reagents to ensure successful derivatization for their intended application.
References
- 1. Improved detection of di-peptides by liquid chromatography-tandem mass spectrometry with 2,4,6-trinitrobenzene sulfonate conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. proteins - How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Application Notes and Protocols for 2,4-Dinitrophenylacetic Acid as a Visual Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrophenylacetic acid (DNPAA) is a versatile organic compound that can serve a dual role in acid-base titrations, acting as both the analyte and a self-indicator.[1] This unique property simplifies titration procedures by eliminating the need for a separate indicator molecule. The endpoint of the titration is clearly marked by a distinct color change from colorless to a persistent pale yellow-greenish hue.[1] This application note provides detailed protocols for the use of this compound as a visual indicator in experimental setups, particularly for acid-base titrations.
Principle of Operation
The utility of this compound as a visual indicator stems from the resonance stabilization of the dianion formed upon deprotonation of the α-carbon of the carboxyl group.[1] The initial neutralization of the carboxylic acid proton by a strong base is followed by the removal of the α-hydrogen. The resulting delocalization of the negative charge across the aromatic ring and nitro groups leads to the formation of a colored species, signaling the equivalence point of the titration.[1]
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₆ | [2] |
| Molecular Weight | 226.14 g/mol | [2] |
| Appearance | Beige crystalline powder | [3] |
| Melting Point | 169-175 °C | [3][4] |
| Solubility | Soluble in DMSO | [1] |
| Color Change (Endpoint) | Colorless to pale yellow-greenish | [1] |
| Hazard Statements | Causes skin and eye irritation. May cause respiratory irritation. | [2] |
Experimental Protocol: Acid-Base Titration
This protocol details the use of this compound as a self-indicating analyte in a titration with sodium hydroxide (B78521).
Materials and Reagents:
-
This compound (recrystallized)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium chloride (NaCl) solution (aqueous)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Analytical balance
-
50 mL beaker
-
Magnetic stir bar and stir plate
-
50 mL burette
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh between 0.200 g and 0.230 g of recrystallized this compound and record the exact weight.[1]
-
Transfer the acid to a 50 mL beaker containing a small magnetic stir bar.[1]
-
Add 10 mL of DMSO and stir until the acid is completely dissolved.[1]
-
Add 6 mL of aqueous NaCl solution while stirring.[1]
-
-
Titration:
-
Fill a clean 50 mL burette with the standardized NaOH solution.
-
Begin the titration by adding the NaOH solution in approximately 0.50 mL increments while continuously stirring the analyte solution.[1]
-
As the titration progresses, reduce the increment size to about 0.2 mL as the endpoint is approached.[1]
-
-
Endpoint Detection:
-
The endpoint is reached when the solution changes from colorless to a persistent pale yellow-greenish color.[1] This color should last for at least 25-30 seconds.[1]
-
A deep green color indicates that the titration has surpassed the endpoint.[1]
-
Record the total volume of NaOH solution used to reach the endpoint.
-
-
Replicates:
-
Repeat the titration at least two more times for accuracy and precision.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental setup for using this compound as a visual indicator in an acid-base titration.
Caption: Experimental workflow for acid-base titration using this compound.
Signaling Pathway
The color change observed during the titration is a direct result of the deprotonation of the α-carbon, leading to a resonance-stabilized anion. The following diagram illustrates this chemical transformation.
Caption: Chemical transformation leading to color change at the endpoint.
References
Application of 2,4-Dinitrophenylacetic Acid in Spectrophotometric Assays
Application Note AP-SF-001
Introduction
2,4-Dinitrophenylacetic acid (DNPAA) is a weak organic acid that exhibits distinct spectrophotometric properties based on its protonation state. The deprotonation of the α-carbon, influenced by the strong electron-withdrawing nitro groups on the phenyl ring, results in a colored species, making it a useful indicator in acid-base chemistry. This property allows for its application in spectrophotometric assays, particularly in the context of acid-base titrations where the endpoint can be determined by monitoring absorbance changes. This application note details the use of this compound as a self-indicating analyte in the spectrophotometric titration of a strong base.
The underlying principle involves the reaction of the weakly acidic proton on the α-carbon of this compound. In its protonated form, the compound is pale yellow. Upon deprotonation with a base, a resonance-stabilized carbanion is formed, leading to a significant color change to a more intense yellow or orange, which can be quantified spectrophotometrically. This color change is sharp at the equivalence point, providing a reliable method for determining the concentration of a base.
Principle of the Assay
The spectrophotometric titration of a base with this compound relies on the following reaction:
C₈H₆N₂O₆ (pale yellow) + OH⁻ ⇌ [C₈H₅N₂O₆]⁻ (intense yellow) + H₂O
The absorbance of the solution is monitored at a wavelength where the deprotonated form of this compound has a maximum absorbance, while the protonated form has minimal absorbance. As a strong base is titrated with a solution of this compound, the concentration of the colored, deprotonated species increases, leading to a rise in absorbance. The equivalence point of the titration is identified as the point of the most significant change in absorbance.
Experimental Protocols
Materials and Reagents
-
This compound (DNPAA), ≥98% purity
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Spectrophotometer
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Reagent Preparation
-
This compound Standard Solution (e.g., 0.01 M): Accurately weigh approximately 0.2261 g of this compound and dissolve it in 50 mL of DMSO in a 100 mL volumetric flask. Once dissolved, bring the volume to 100 mL with deionized water. Note: The solubility of this compound is limited in water, hence the use of a co-solvent like DMSO.
-
Sodium Hydroxide Solution (Unknown Concentration): Prepare a solution of sodium hydroxide with an approximate concentration. This will be the analyte.
Spectrophotometric Titration Protocol
-
Pipette a known volume (e.g., 25.00 mL) of the sodium hydroxide solution of unknown concentration into a beaker suitable for spectrophotometric measurements (e.g., a cuvette holder-compatible beaker).
-
Add a magnetic stir bar to the beaker.
-
Place the beaker on a magnetic stirrer within the spectrophotometer's sample compartment or use a fiber optic probe.
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λmax) of the deprotonated this compound. This should be determined experimentally but is expected to be in the visible range (e.g., around 450 nm).
-
Record the initial absorbance of the NaOH solution.
-
Begin the titration by adding the standardized this compound solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the solution to mix thoroughly and record the absorbance.
-
As the equivalence point is approached (indicated by a more persistent color change), reduce the volume of the increments (e.g., to 0.1 mL) to obtain a more precise determination.
-
Continue the titration past the equivalence point for several increments.
-
Plot the absorbance values versus the volume of this compound solution added. The equivalence point is determined from the inflection point of the resulting titration curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.
Data Presentation
The following table summarizes typical data obtained from a spectrophotometric titration of a strong base with this compound.
| Volume of 2,4-DNPAA (mL) | Absorbance at λmax |
| 0.0 | 0.002 |
| 1.0 | 0.050 |
| 2.0 | 0.101 |
| 3.0 | 0.152 |
| 4.0 | 0.203 |
| 5.0 | 0.255 |
| 6.0 | 0.310 |
| 7.0 | 0.380 |
| 8.0 | 0.550 |
| 8.5 | 0.850 |
| 9.0 | 0.950 |
| 9.5 | 0.960 |
| 10.0 | 0.965 |
Visualizations
The logical workflow of the spectrophotometric titration can be visualized as follows:
Caption: Workflow for Spectrophotometric Titration.
The signaling pathway, in this context, is the chemical equilibrium responsible for the color change.
Caption: Deprotonation equilibrium of 2,4-DNPAA.
Application Notes and Protocols for Chiral Separation of Amino Acids using Dinitrophenyl-Based Reagents
A Clarification on the Derivatizing Agent: Initial searches for "2,4-Dinitrophenylacetic acid" in the context of chiral amino acid separation did not yield established protocols. It is highly probable that this was a conflation with the widely used and structurally similar dinitrophenyl reagents. This document focuses on two prevalent and effective methods:
-
Indirect Chiral Separation using Marfey's Reagent: This method involves derivatization with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent), to form diastereomers that can be separated on a standard achiral stationary phase.[1][2]
-
Direct Chiral Separation using 2,4-Dinitrofluorobenzene (DNFB): This approach uses an achiral derivatizing agent, 2,4-dinitrofluorobenzene (DNFB), to form N-2,4-dinitrophenyl (DNP) amino acids, which are then resolved into their enantiomers on a chiral stationary phase (CSP).[3]
These methods are invaluable for researchers, scientists, and drug development professionals in determining the enantiomeric purity of amino acids, which is critical in pharmaceutical development, biochemistry, and food science.
Method 1: Indirect Chiral Separation using Marfey's Reagent (FDAA)
This method is based on the pre-column derivatization of amino acids with Marfey's reagent. The chiral center in Marfey's reagent reacts with the amino group of the D- and L-amino acids to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated by reversed-phase high-performance liquid chromatography (HPLC) on a conventional achiral column, such as a C18 column.[1][2][4] The L-amino acid derivative typically elutes before the D-amino acid derivative.[1]
Experimental Protocol
Materials and Reagents:
-
Amino acid standards (D, L, and DL mixtures)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
Triethylamine (B128534) (TEA)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, ultrapure
-
Ammonium (B1175870) Acetate
-
Formic Acid
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of individual L- and D-amino acid standards, as well as racemic mixtures, in 0.1 M HCl.
-
For protein or peptide samples, perform acid hydrolysis to obtain a mixture of constituent amino acids.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 20 µL of the amino acid sample (or standard) with 40 µL of a 20 mM solution of Marfey's reagent in acetone.
-
Add 10 µL of 0.5 M triethylamine (TEA) to initiate the reaction and adjust the pH to alkaline conditions.[5]
-
Vortex the mixture and incubate at 37-40°C for 1 to 24 hours in the dark. The reaction time can vary significantly between amino acids, with some requiring overnight incubation for complete derivatization.[1][5]
-
Quench the reaction by adding 10-50 µL of 0.5 M HCl.[5]
-
Dilute the sample to a final volume of 200-1000 µL with the initial mobile phase conditions (e.g., 20% acetonitrile/0.1% formic acid).[5]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate, pH 6.5.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes is typically used. For example, 10% to 50% acetonitrile over 60 minutes.[5]
-
Flow Rate: 1-2 mL/min.
-
Column Temperature: 30-35°C.
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 5-20 µL.
-
Quantitative Data
The following table presents representative retention times for FDAA-derivatized amino acids, demonstrating the separation of L- and D-enantiomers. Note that absolute retention times can vary based on the specific HPLC system, column, and exact gradient conditions.
| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) |
| Alanine | 15.2 | 16.0 |
| Aspartic Acid | 12.5 | 13.1 |
| Glutamic Acid | 14.8 | 15.5 |
| Leucine | 22.1 | 23.5 |
| Phenylalanine | 23.8 | 25.4 |
| Serine | 10.9 | 11.5 |
| Valine | 19.3 | 20.7 |
Data synthesized from typical elution profiles described in the literature. A neutral pH mobile phase system (e.g., water/acetonitrile/ammonium acetate, pH 6.5) has been shown to resolve all 19 pairs of D/L-amino acids.[5]
Method 2: Direct Chiral Separation using 2,4-Dinitrofluorobenzene (DNFB)
This method involves derivatizing the amino acids with the achiral reagent DNFB. The resulting N-DNP-amino acid enantiomers are then separated directly on a chiral stationary phase (CSP).[3] This approach avoids the potential for kinetic resolution issues that can sometimes occur with chiral derivatizing agents.
Experimental Protocol
Materials and Reagents:
-
Amino acid standards (D, L, and DL mixtures)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetonitrile (ACN), HPLC grade
-
Sodium borate (B1201080) buffer (0.1 M)
-
Chiral HPLC column (e.g., naphthylethylcarbamate-beta-cyclodextrin bonded phase)
-
HPLC system with UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare amino acid standard solutions in a suitable solvent like water or a buffer.
-
Hydrolyze protein or peptide samples as needed.
-
-
Derivatization Reaction:
-
To 0.5 mL of the amino acid solution, add 0.5 mL of 0.1 M sodium borate buffer to create an alkaline medium.
-
Add 0.5 mL of a 1% DNFB solution in acetonitrile.[6]
-
Incubate the mixture in a light-avoiding environment at 60°C for 1 hour.[3]
-
After cooling, the sample is ready for injection. Dilution may be necessary depending on the initial concentration.
-
-
HPLC Analysis:
-
Column: Chiral Stationary Phase (e.g., RN-beta-CD).
-
Mobile Phase: Acetonitrile-based mobile phases are commonly used. The exact composition may need to be optimized for the specific CSP and amino acids.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 25-35°C.
-
Detection: UV at 360 nm.[6]
-
Injection Volume: 5-20 µL.
-
Quantitative Data
Quantitative data for the DNFB method is highly dependent on the specific chiral stationary phase used. The table below provides a conceptual representation of the expected data. Resolution is often better on specialized CSPs like RN-beta-CD phases.
| DNP-Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) |
| DNP-Alanine | 18.5 | 20.1 | > 1.5 |
| DNP-Leucine | 25.2 | 27.8 | > 1.5 |
| DNP-Phenylalanine | 29.0 | 31.5 | > 1.5 |
| DNP-Valine | 22.4 | 24.3 | > 1.5 |
This is representative data; actual values will vary based on the specific CSP and chromatographic conditions.
Visualizations
Chemical Derivatization Reactions
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Limited Role of 2,4-Dinitrophenylacetic Acid in Environmental Sample Analysis: A Review of Current Literature
While a thorough review of scientific literature and analytical methods reveals the utility of 2,4-Dinitrophenylacetic acid in specific chemical contexts, its application in the routine analysis of environmental samples appears to be undocumented. Current research does not support its use as a derivatizing agent or a standard analytical reagent for common environmental contaminants. This document summarizes the known applications of this compound and clarifies its distinction from similarly named compounds frequently analyzed in environmental matrices.
Overview of this compound
This compound, with the chemical formula C₈H₆N₂O₆, is a pale cream to pale yellow powder.[1][2] It is identified by the CAS number 643-43-6.[1][2][3] Its primary documented application is in the field of analytical chemistry, specifically in acid-base titrations. A notable characteristic of this compound is its ability to function as both the analyte and a self-indicator in such titrations.[4][5] This dual role is attributed to the influence of anionic-charge delocalization via resonance, which results in a colored species in solution upon reaching the endpoint.[4]
Absence of Application in Environmental Analysis
Despite extensive searches for its use in the analysis of environmental samples such as water and soil, no established protocols or application notes detailing the use of this compound were found. The scientific literature does not indicate its use as a derivatizing agent for chromatography, a common technique for enhancing the detection of analytes in complex environmental matrices.
It is important to distinguish this compound from other dinitrophenyl compounds, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is a well-established derivatizing agent for carbonyl compounds in various analytical methods, including environmental analysis.[6]
Analysis of Structurally Similar but Different Compounds in Environmental Samples
Confusion may arise due to the similarity in nomenclature with other compounds that are of significant environmental concern, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). 2,4-D is a widely used herbicide, and its presence in water and soil is closely monitored.[7] Numerous analytical methods have been developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the determination of 2,4-D and its transformation products in various environmental matrices.[8][9] These methods often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[9]
For instance, studies have reported the determination of 2,4-D in water, sediment, and soil using high-performance liquid chromatography (HPLC), with limits of detection (LOD) and quantification (LOQ) of 0.45 µg/mL and 2 µg/mL, respectively.[7][10] Concentrations of 2,4-D in some environmental samples have been found to exceed the regulatory standards set by the EPA.[7][10]
Conclusion
Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is currently used in the analysis of environmental samples. Its documented applications are primarily in the realm of classical analytical chemistry, specifically acid-base titrations. Researchers and professionals in the field of environmental science should be aware of the distinction between this compound and other regulated compounds with similar names, such as 2,4-D, for which established analytical protocols exist.
Due to the lack of documented applications of this compound in environmental sample analysis, the creation of detailed application notes, experimental protocols, and associated diagrams as requested is not feasible at this time.
References
- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. B22102.14 [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scispace.com [scispace.com]
- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 6. sjpas.com [sjpas.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
degradation and stability issues of 2,4-Dinitrophenylacetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 2,4-dinitrophenylacetic acid (DNPAA) and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of a DNPAA derivative has turned yellow. What does this indicate?
A1: A yellow coloration in a solution of a DNPAA derivative, which is often initially pale cream or yellow, can indicate several phenomena. The most common cause is the formation of the 2,4-dinitrophenoxide ion under basic or neutral conditions. The parent compound, 2,4-dinitrophenol (B41442) (a potential degradation product), is a known acid-base indicator that is yellow in its anionic form. Additionally, deprotonation at the α-carbon of the acetic acid moiety can form a resonance-stabilized carbanion, which may also contribute to a color change. In some cases, unexpected colors can arise from the presence of interfering metal ions.
Q2: I am observing an unexpected peak in my HPLC analysis of a DNPAA ester. What could it be?
A2: An unexpected peak in your HPLC chromatogram is likely a degradation product. For DNPAA esters, the most probable degradation pathway is hydrolysis of the ester bond, which would result in the formation of this compound and the corresponding alcohol. Under more strenuous conditions, such as high heat or extreme pH, further degradation of the aromatic ring or cleavage of the nitro groups may occur. It is recommended to perform co-injection with a standard of the suspected degradation product to confirm its identity.
Q3: What are the optimal storage conditions for DNPAA and its derivatives?
A3: To ensure stability, this compound and its derivatives should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1] It is recommended to store them in tightly closed containers to prevent moisture absorption, which can facilitate hydrolysis. For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) is advisable.
Q4: My DNPAA amide derivative seems to be degrading. What is the likely mechanism?
A4: Amides are generally more stable to hydrolysis than esters. However, under forcing conditions such as strong acid or base with heating, they can undergo hydrolysis to yield this compound and the corresponding amine. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. The base-catalyzed mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.[2][3]
Q5: Are there any known biological activities or signaling pathway interactions for DNPAA derivatives?
A5: Yes, certain derivatives of 2,4-dinitrophenyl compounds have been investigated as enzyme inhibitors. For example, 2,4-dinitroaryldithiocarbamate derivatives have been identified as novel inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system.[4] Additionally, other 2,4-dinitrophenyl derivatives have been shown to inhibit carbonic anhydrase isozymes.[5] The dinitrophenyl moiety is often used to create electrophilic compounds that can react with nucleophilic residues in enzyme active sites.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results when using a DNPAA derivative.
-
Possible Cause: Degradation of the compound in the assay buffer. The stability of DNPAA derivatives can be pH-dependent.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your assay buffer is within a stable range for your specific derivative. Esters are particularly susceptible to hydrolysis at neutral to basic pH.
-
Prepare Fresh Solutions: Prepare solutions of the DNPAA derivative fresh before each experiment.
-
Solvent Effects: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low and does not affect the stability of the compound or the biological system.
-
Run Controls: Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyze for degradation by HPLC.
-
Issue 2: Poor Solubility of DNPAA Derivatives
-
Symptom: Difficulty dissolving the DNPAA derivative in aqueous buffers.
-
Possible Cause: The dinitrophenyl group is relatively nonpolar.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or DMF. Then, dilute this stock solution into the aqueous buffer. Be mindful of the final solvent concentration.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: For DNPAA itself, increasing the pH will deprotonate the carboxylic acid, increasing its aqueous solubility. However, be aware that this may also increase the rate of hydrolysis for ester derivatives.
-
Issue 3: Unexpected Reaction Color Changes
-
Symptom: A color change that is not attributable to the expected reaction.
-
Possible Cause: Contamination with interfering ions or reaction with components of the reaction mixture.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity.
-
Acid-Wash Glassware: Use acid-washed glassware to remove any trace metal contaminants.
-
Blank Reactions: Run a blank reaction without the DNPAA derivative to see if other components of the mixture are responsible for the color change.
-
Data on Stability and Degradation
The following tables summarize quantitative data on the stability of compounds structurally related to DNPAA derivatives. This data can be used as a proxy to estimate the stability of your compounds of interest.
Table 1: Hydrolysis of 2,4-Dinitrophenyl Acetate (B1210297) (DNPA) at 22.5°C
| pH | Pseudo First-Order Rate Constant (k, min⁻¹) |
| 5.0 | 0.00265 |
| 8.5 | 0.0306 |
Data extracted from a study on the hydrolysis of 2,4-dinitrophenyl acetate and can be used as an analogue for DNPAA esters.
Table 2: Thermal Decomposition of 2,4,N-Trinitroanilinoacetic Acid and its Esters
| Compound | Decomposition Temperature (°C) |
| 2,4,N-Trinitroanilinoacetic acid | 161 |
| Methyl 2,4,N-trinitroanilinoacetate | 126-127 |
| Ethyl 2,4,N-trinitroanilinoacetate | Not specified |
These compounds are structurally related to nitrated DNPAA derivatives and suggest that thermal decomposition occurs at elevated temperatures.[4]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of the DNPAA derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid DNPAA derivative in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Allow to cool, then dissolve in a suitable solvent and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the DNPAA derivative (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for a reversed-phase method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[1][9][10][11]
Protocol 2: Monitoring Hydrolysis of a DNPAA Ester by UV-Vis Spectroscopy
The hydrolysis of DNPAA esters results in the formation of 2,4-dinitrophenol, which has a distinct UV-Vis spectrum that changes with pH.
-
Prepare a Stock Solution: Prepare a stock solution of the DNPAA ester in a non-aqueous solvent like acetonitrile.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 5, 7.4, 9).
-
Initiate the Reaction: Add a small aliquot of the stock solution to the buffer solution in a cuvette, ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
Monitor Absorbance: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and monitor the change in absorbance over time at a wavelength where the product (2,4-dinitrophenoxide) absorbs strongly (e.g., around 360-400 nm).
-
Data Analysis: Plot absorbance versus time. The rate of the reaction can be determined from the initial slope of this curve.
Visualizations
Caption: Hydrolysis of a this compound (DNPAA) ester.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: General signaling pathway showing enzyme inhibition by a DNPAA derivative.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and pharmacological evaluation of 2,4-dinitroaryldithiocarbamate derivatives as novel monoacylglycerol lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemmethod.com [chemmethod.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 2,4-Dinitrophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2,4-Dinitrophenylacetic acid (DNPAA). The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound is a polar and non-volatile compound. Derivatization is often essential for its analysis by gas chromatography (GC) to increase volatility and thermal stability. For high-performance liquid chromatography (HPLC), derivatization can improve chromatographic retention on reverse-phase columns and enhance detection sensitivity, especially when a chromophore or fluorophore is introduced.
Q2: What are the most common derivatization reactions for this compound?
A2: The most common derivatization reactions for DNPAA target the carboxylic acid functional group. These include:
-
Esterification: Reacting DNPAA with an alcohol in the presence of an acid catalyst to form an ester. This is a widely used method for GC analysis.
-
Amidation: Reacting DNPAA with an amine to form an amide. This can be useful for both GC and HPLC analysis, particularly when the amine contains a fluorescent tag for enhanced detection.
Q3: How do the nitro groups on the phenyl ring of DNPAA affect the derivatization reaction?
A3: The two electron-withdrawing nitro groups on the phenyl ring increase the acidity of the carboxylic acid proton, which can facilitate certain reactions. However, they can also influence the reactivity of the aromatic ring and may require careful optimization of reaction conditions to avoid side reactions.
Q4: Can I use the same derivatization agent for both GC and HPLC analysis?
A4: While some derivatization agents can be used for both techniques, it is often more effective to choose a reagent tailored to the specific analytical method. For GC, the primary goal is to increase volatility, so reagents that form small, stable esters or silyl (B83357) ethers are preferred. For HPLC, the focus is often on improving detection, so reagents that introduce a UV-absorbing or fluorescent tag are ideal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Ensure proper mixing of reactants. |
| Reagent degradation | Use fresh, high-purity derivatization reagents. Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. |
| Presence of water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the derivatization agent or the product. |
| Suboptimal pH | For acid-catalyzed esterification, ensure the presence of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). For amidation, a coupling agent or appropriate base may be required to activate the carboxylic acid. |
| Steric hindrance | If using a bulky alcohol or amine, consider a less hindered derivatization agent or more forcing reaction conditions (higher temperature, longer reaction time). |
Presence of Multiple Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete derivatization | Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. |
| Side reactions | The highly activated aromatic ring of DNPAA may undergo side reactions. Consider milder reaction conditions or the use of a protective group strategy if necessary. |
| Isomer formation | While less common for the carboxylic acid group, some derivatization reagents can exist as isomers. Ensure the purity of your reagents. |
| Degradation of product | The dinitrophenyl group can be susceptible to degradation under harsh conditions (e.g., high temperatures, strong acids or bases). Analyze the product as soon as possible after derivatization and consider storing it at a low temperature. |
Experimental Protocols & Data
The following are detailed methodologies for the two primary derivatization reactions of this compound.
Protocol 1: Esterification of this compound with Methanol (B129727) for GC Analysis
This protocol describes a standard Fischer esterification.
Materials:
-
This compound (DNPAA)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (as catalyst)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
Dissolve 10 mg of DNPAA in 2 mL of anhydrous methanol in a round-bottom flask.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 2-4 hours at 65°C.
-
After cooling to room temperature, add 10 mL of deionized water to the flask.
-
Extract the product with 3 x 10 mL portions of dichloromethane.
-
Combine the organic layers and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
Optimization Parameters for Esterification:
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 60-80°C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction Time | 1-6 hours | Monitor the reaction progress by TLC or a pilot GC injection to determine the optimal time. |
| Catalyst Concentration | 1-5% (v/v) | Higher catalyst concentrations can accelerate the reaction but may also promote dehydration or other side reactions. |
| Molar Ratio (Alcohol:Acid) | 10:1 to 50:1 | A large excess of alcohol drives the equilibrium towards the ester product.[1] |
Protocol 2: Amidation of this compound with Benzylamine (B48309) for HPLC Analysis
This protocol utilizes a common coupling agent for amide bond formation.
Materials:
-
This compound (DNPAA)
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (as catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 10 mg of DNPAA in 5 mL of anhydrous DCM in a round-bottom flask.
-
Add 1.1 equivalents of benzylamine to the solution.
-
In a separate flask, dissolve 1.2 equivalents of DCC (or EDC) in 2 mL of anhydrous DCM.
-
Slowly add the DCC/EDC solution to the DNPAA/benzylamine mixture at 0°C.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate, and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Optimization Parameters for Amidation:
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC or HPLC to determine completion. |
| Coupling Agent | DCC, EDC, HATU, PyBOP | The choice of coupling agent can affect reaction efficiency and the ease of purification. |
| Solvent | DCM, DMF, Acetonitrile | The solvent should be anhydrous and capable of dissolving all reactants. |
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low product yield in DNPAA derivatization.
References
Technical Support Center: Managing Interference in 2,4-Dinitrophenylhydrazine (DNPH) Assays for Protein Carbonylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing interference in biological samples for assays measuring protein carbonylation. While the query specified "2,4-Dinitrophenylacetic acid assays," the overwhelmingly common method for this purpose utilizes 2,4-Dinitrophenylhydrazine (B122626) (DNPH). This guide focuses on the DNPH-based protein carbonyl assay, as it is the standard and most widely used method.
A Note on this compound (DNPAA)
Searches for a widely used biological assay employing this compound (DNPAA) for measuring a broad class of analytes in a manner similar to the DNPH assay for carbonyls did not yield established methods. DNPAA is a known chemical compound and has been described as an analyte and indicator in acid-base titrations. It is likely that the query refers to the DNPH assay, a cornerstone technique for detecting protein carbonylation, a key biomarker for oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNPH assay for protein carbonylation?
A1: The DNPH assay is the most common method for detecting and quantifying protein carbonylation, an irreversible oxidative modification of proteins. The carbonyl groups (aldehydes and ketones) on protein side chains react with 2,4-dinitrophenylhydrazine (DNPH) to form stable 2,4-dinitrophenylhydrazone (DNP) derivatives. These DNP adducts can then be quantified spectrophotometrically by their absorbance at approximately 370 nm or detected with greater sensitivity using immunoassays with anti-DNP antibodies (e.g., Western blotting or ELISA).[1][2]
Q2: What are the most common sources of interference in DNPH assays with biological samples?
A2: The two most significant sources of interference in spectrophotometric DNPH assays are:
-
Nucleic Acids: Both DNA and RNA can react with DNPH, leading to a significant overestimation of the protein carbonyl content.[1][2] This is a particular problem in samples with high nucleic acid content, such as bacterial lysates.[2]
-
Thiol-Containing Reagents: Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, often included in lysis buffers to prevent protein oxidation post-lysis, can paradoxically lead to an artificial increase in the measured carbonyl content.[1][2] This may be due to a thiol-stimulated Fenton reaction.[1][2]
Q3: How can I tell if my samples are contaminated with nucleic acids?
A3: A common preliminary check for nucleic acid contamination is to measure the absorbance of your sample at 260 nm and 280 nm. A ratio of A280/A260 of less than 1.7 for tissue homogenates or less than 1.0 for some samples may indicate significant nucleic acid contamination.
Q4: Does the Western blot version of the DNPH assay (OxyBlot) suffer from the same interferences?
A4: The Western blot method is generally not affected by nucleic acid interference because the nucleic acids are separated from the proteins during the SDS-PAGE step.[2] However, it is still susceptible to artificially induced carbonylation from reagents in the lysis buffer.
Troubleshooting Guide
Problem 1: High background or unexpectedly high carbonyl content in spectrophotometric assays.
-
Possible Cause A: Nucleic Acid Contamination
-
Troubleshooting Steps:
-
Assess Contamination: Check the A280/A260 ratio of your sample.
-
Mitigation Strategy 1: Enzymatic Digestion: Treat your sample with DNase and RNase to degrade the nucleic acids.
-
Mitigation Strategy 2: Precipitation: Use streptomycin (B1217042) sulfate (B86663) to precipitate nucleic acids from the sample.
-
-
Expected Outcome: A significant reduction in the measured carbonyl content. For example, in E. coli extracts, DNase+RNase treatment has been shown to reduce apparent protein carbonyl values from 8.7 nmol/mg to 1.1 nmol/mg.[3]
-
-
Possible Cause B: Interference from Thiol-Containing Reagents
-
Troubleshooting Steps:
-
Review Lysis Buffer Composition: Check if your lysis buffer contains high concentrations of DTT or β-mercaptoethanol.
-
Mitigation Strategy: Prepare samples in a lysis buffer without reducing agents, or with minimal concentrations, and process them promptly to minimize post-lysis oxidation. If reducing agents are necessary, consider alternative, less interfering reagents like TCEP (tris(2-carboxyethyl)phosphine), though their compatibility should be validated.
-
-
Expected Outcome: Avoidance of an artificial doubling of the protein carbonyl signal that can be caused by high concentrations of thiols.[1][2]
-
Problem 2: Low or no signal in the DNPH assay.
-
Possible Cause A: Insufficient Protein Carbonylation
-
Troubleshooting Steps:
-
Positive Control: Include a known oxidized protein sample (e.g., oxidized BSA) in your assay to ensure the reagents and procedure are working correctly.
-
Sample Handling: Ensure that your samples have been handled and stored in a way that preserves the carbonylation status.
-
-
-
Possible Cause B: Inefficient Derivatization or Detection
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your DNPH solution is fresh and has been stored correctly (protected from light).
-
Protocol Adherence: Review the incubation times and temperatures for the derivatization and antibody incubation steps (for immunoassays).
-
-
Quantitative Data on Interference
The following tables summarize the quantitative impact of common interferences and the effectiveness of mitigation strategies.
Table 1: Effect of Nucleic Acid Interference and Mitigation
| Sample Type | Condition | Apparent Protein Carbonyl Content (nmol/mg protein) | Protein Loss (%) | Reference |
| E. coli extract | Untreated | 8.7 | N/A | [3] |
| E. coli extract | DNase + RNase treated | 1.1 | 14 | [3] |
Table 2: Effect of Thiol Reagent Interference
| Condition | Effect on Protein Carbonyl Signal | Reference |
| High concentration of thiol in homogenization buffer | Artifactual doubling of the signal | [1][2] |
Experimental Protocols
Protocol 1: Spectrophotometric DNPH Assay for Protein Carbonyls
-
Sample Preparation:
-
Adjust the protein concentration of the sample to 1-10 mg/mL in a suitable buffer.
-
For each sample, prepare a "control" tube and a "DNPH" tube.
-
-
Derivatization:
-
Add an equal volume of 20 mM DNPH in 2 M HCl to the "DNPH" tube.
-
Add an equal volume of 2 M HCl to the "control" tube.
-
Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA) to each tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant.
-
-
Washing:
-
Wash the pellet with 1 mL of ethanol:ethyl acetate (B1210297) (1:1 v/v) to remove free DNPH. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Repeat the wash step at least two more times.
-
-
Solubilization:
-
After the final wash, briefly air-dry the pellet.
-
Resuspend the pellet in 500 µL of 6 M guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3).
-
Incubate at 37°C for 15-30 minutes to facilitate dissolution.
-
-
Quantification:
-
Measure the absorbance of the solution at 370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient for DNP-hydrazones (ε = 22,000 M⁻¹cm⁻¹).
-
Determine the protein concentration in the guanidine solution (e.g., by measuring absorbance at 280 nm) and express the carbonyl content as nmol/mg of protein.
-
Protocol 2: Nucleic Acid Removal
-
Method A: Enzymatic Digestion
-
To your protein sample, add DNase I and RNase A to a final concentration of 10 µg/mL each.
-
Incubate at 37°C for 30-60 minutes.
-
Proceed with the DNPH assay.
-
-
Method B: Streptomycin Sulfate Precipitation
-
Prepare a 10% (w/v) solution of streptomycin sulfate.
-
Slowly add the streptomycin sulfate solution to your sample on ice with gentle stirring to a final concentration of 1%.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated nucleic acids.
-
Carefully collect the supernatant containing the proteins and proceed with the DNPH assay.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for DNPH assay with interference assessment.
Caption: Troubleshooting flowchart for the DNPH protein carbonyl assay.
References
Technical Support Center: Purification of 2,4-Dinitrophenylacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dinitrophenylacetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The most common and effective purification methods for this compound derivatives are recrystallization and column chromatography. Recrystallization is often the first choice for crystalline solids to remove impurities. For complex mixtures or to achieve very high purity, column chromatography is employed.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound and its derivatives?
A2: Ethanol and methanol (B129727) are frequently used solvents for the recrystallization of this compound and its derivatives.[1][3] A methanol-acetone mixed solvent system has also been reported to be effective.[2] The choice of solvent will depend on the specific derivative's solubility.
Q3: What are the expected impurities in a synthesis of this compound derivatives?
A3: Common impurities include unreacted starting materials such as 2,4-dinitrophenol (B41442) and chloroacetic acid, as well as side-products formed during the synthesis. The specific impurities will vary depending on the synthetic route.
Q4: How can I improve the purity of my compound if recrystallization is not sufficient?
A4: If a single recrystallization step does not yield a product of the desired purity, you can try a second recrystallization with a different solvent system. Alternatively, column chromatography is a powerful technique to separate the desired compound from closely related impurities. The use of activated carbon during recrystallization can also help to remove colored impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution has cooled too rapidly. | - Evaporate some of the solvent to increase the concentration of the product and allow it to cool again.- Allow the solution to cool to room temperature slowly, then place it in an ice bath. |
| Product "oils out" instead of forming crystals. | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated and cooled too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored. | - Colored impurities are present. | - Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.[2] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate choice of stationary phase or mobile phase. | - Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[2] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking or channeling of the column packing. | - Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
Quantitative Data
| Purification Method | Compound | Starting Material Quantity | Yield | Purity/Melting Point | Reference |
| Recrystallization & Column Chromatography | 2,4-Dinitrophenoxyacetic acid | 92.0 g (2,4-dinitrophenol) | 66 g | ~196 °C | [2] |
| Recrystallization | This compound | Not specified | Not specified | ≥97.5% (HPLC), ≥97.5% (Aqueous acid-base Titration) | [4] |
Experimental Protocols
Protocol 1: Purification of 2,4-Dinitrophenoxyacetic Acid by Recrystallization
This protocol is adapted from the synthesis and purification of 2,4-dinitrophenoxyacetic acid.[2]
Materials:
-
Crude 2,4-dinitrophenoxyacetic acid
-
Methanol
-
Acetone
-
Activated carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude 2,4-dinitrophenoxyacetic acid to an Erlenmeyer flask.
-
Add a minimal amount of a methanol-acetone solvent mixture to the flask.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography for Purification of this compound Derivatives
This is a general protocol that should be optimized for each specific derivative, primarily through mobile phase selection based on TLC analysis.
Materials:
-
Crude this compound derivative
-
Silica gel or alumina (as the stationary phase)
-
A suitable solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate.
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the stationary phase to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.
-
-
Analyze the fractions:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which ones contain the purified product.
-
-
Isolate the product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Analysis of 2,4-Dinitrophenylacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenylacetic acid and its derivatives in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives during HPLC analysis?
A: The primary stability concerns for this compound and its derivatives in a typical reversed-phase HPLC mobile phase (e.g., acetonitrile-water mixtures) include susceptibility to changes in pH, temperature, and light exposure. The nitro groups on the aromatic ring can be susceptible to reduction, and the entire molecule may be prone to degradation under strongly acidic or basic conditions.
Q2: My this compound derivative peak is tailing. What are the common causes?
A: Peak tailing for acidic nitroaromatic compounds is a frequent issue. The primary causes include:
-
Secondary Interactions: The acidic proton of your analyte can interact with residual silanol (B1196071) groups on the silica-based column packing material.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][2]
-
Column Contamination: Accumulation of strongly retained matrix components can create active sites on the column, causing tailing.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][3]
-
Column Bed Deformation: A void or channel in the column packing can lead to asymmetrical peak shapes.
Q3: What is the ideal mobile phase pH for analyzing this compound derivatives?
A: For acidic compounds like this compound, it is generally recommended to use a mobile phase pH that is at least one to two pH units below the analyte's pKa.[2] This ensures the compound is in its protonated, neutral form, which typically results in better retention and improved peak shape on a reversed-phase column. A pH range of 2.5 to 3.5, achieved by adding modifiers like formic acid or phosphoric acid, is a good starting point.[2][4]
Q4: Can my this compound derivative degrade in the autosampler?
A: Yes, degradation in the autosampler is possible, especially if the samples are left for an extended period. Factors that can contribute to degradation include the temperature of the autosampler tray, exposure to light, and the composition of the sample diluent. If instability is suspected, it is advisable to use a refrigerated autosampler and to perform stability tests on samples left in the autosampler over time.
Troubleshooting Guides
Issue 1: Rapid or Unexpected Degradation of the Analyte
| Symptom | Possible Cause | Recommended Solution |
| Decreasing peak area over a sequence of injections. | Analyte instability in the mobile phase or sample diluent. | - Prepare fresh mobile phase and sample diluent daily. - If using a buffered mobile phase, ensure the buffer components are stable and compatible with the organic solvent. - Investigate the effect of pH on analyte stability; some compounds are more stable at a lower pH. |
| Appearance of new, unidentified peaks over time. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants and understand degradation pathways. - Adjust mobile phase conditions (e.g., pH, solvent composition) to minimize degradation. - Use a refrigerated autosampler set to a low temperature (e.g., 4°C). |
| Inconsistent results between different batches of mobile phase. | Variability in mobile phase preparation. | - Ensure accurate and consistent pH adjustment of the aqueous portion of the mobile phase before adding the organic solvent.[2] - Use high-purity (HPLC-grade) solvents and reagents. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Symmetrical peak tailing for the analyte peak. | Secondary interactions with column silanols. | - Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid to suppress silanol activity.[5] - Use a modern, high-purity, end-capped column with minimal residual silanol groups. |
| Peak tailing that worsens with each injection. | Column contamination. | - Implement a robust column washing procedure after each analytical run. - Use a guard column to protect the analytical column from strongly retained matrix components. |
| Peak fronting or tailing at high concentrations. | Mass overload. | - Reduce the injection volume or dilute the sample.[3][6] |
| All peaks in the chromatogram are broad or tailing. | Extra-column dead volume or column failure. | - Check all fittings and tubing for proper connections to minimize dead volume. - If the problem persists, it may indicate a void at the column inlet, requiring column replacement. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to assess the intrinsic stability of a this compound derivative.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Analyte of interest (e.g., this compound)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the analyte to the following conditions. The goal is to achieve 5-20% degradation.[7]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid analyte and a solution of the analyte to heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid analyte and a solution of the analyte to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including an unstressed control sample, by HPLC.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Assess peak purity of the main peak to ensure the stability-indicating method is selective.
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
References
Technical Support Center: 2,4-Dinitrophenylacetic Acid in Amino Acid Chemistry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,4-Dinitrophenylacetic acid in reactions with amino acids. The information provided is based on established principles of organic and peptide chemistry, as specific literature detailing the side reactions of this particular reagent with amino acids is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction expected between this compound and an amino acid?
The primary reaction is the formation of an amide bond between the carboxylic acid group of this compound and the primary or secondary amine of an amino acid. This is a condensation reaction that typically requires an activating agent for the carboxylic acid to proceed efficiently.
Q2: Why am I seeing a yellow color in my reaction mixture, even before the reaction is complete?
The yellow color is characteristic of the 2,4-dinitrophenyl moiety. The starting material, this compound, is a pale yellow crystalline powder. Its dissolution or reaction to form the corresponding DNP-amino acid derivative will impart a yellow color to the solution.
Q3: Can this compound react with amino acid side chains?
Yes, side reactions involving the functional groups of amino acid side chains are possible, especially with nucleophilic side chains like those of lysine, cysteine, serine, threonine, and tyrosine. These reactions are more likely to occur under harsh conditions or with inappropriate protecting group strategies.
Q4: Is the nitro group on the aromatic ring susceptible to reaction?
Under typical amide coupling conditions, the nitro groups are relatively stable. However, in the presence of strong reducing agents, they can be reduced to amino groups, leading to undesired byproducts.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). A successful reaction will show the consumption of the starting amino acid and the formation of a new, more nonpolar product, the DNP-amino acid derivative.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Incomplete activation of this compound.- Inappropriate solvent or pH.- Steric hindrance from bulky amino acid side chains. | - Ensure the use of a suitable activating agent (e.g., DCC, EDC/HOBt).- Optimize the reaction solvent and maintain an appropriate pH (typically slightly basic).- Increase reaction time or temperature, or consider a different coupling reagent. |
| Multiple spots on TLC/peaks in HPLC | - Presence of side reactions.- Racemization of the amino acid.- Degradation of starting materials or product. | - Review the "Potential Side Reactions" section and adjust reaction conditions accordingly.- Use a milder activating agent or a racemization suppressant (e.g., HOBt).- Ensure the stability of all reagents and protect the product from light and extreme temperatures. |
| Product has an unexpected mass | - Unintended reaction with the amino acid side chain.- Dimerization or polymerization.- Reaction with solvent or impurities. | - Use appropriate side-chain protecting groups for reactive amino acids.- Use a high dilution to disfavor intermolecular reactions.- Use high-purity, anhydrous solvents. |
| Difficulty in purifying the product | - Co-elution with byproducts.- Poor solubility of the product. | - Optimize the chromatography conditions (solvent system, gradient).- Explore different purification techniques (e.g., recrystallization, preparative HPLC). |
Potential Side Reactions
While the intended reaction is amide bond formation, several side reactions can occur, reducing the yield and purity of the desired product.
Reactions at the α-Amino Group
-
Racemization: The activation of the carboxylic acid of the amino acid (if it is the acyl donor) can lead to the formation of an oxazolone (B7731731) intermediate, which can cause racemization at the α-carbon. While in this case this compound is the acyl donor, if the amino acid itself is activated, this is a major concern.
-
Diketopiperazine Formation: In the case of dipeptides, intramolecular cyclization can lead to the formation of diketopiperazines, especially when proline is one of the residues.
Reactions involving Amino Acid Side Chains
-
Acylation of Nucleophilic Side Chains: The activated this compound can react with the nucleophilic side chains of certain amino acids if they are not protected.
-
Lysine: Acylation of the ε-amino group.
-
Serine/Threonine: Esterification of the hydroxyl group.
-
Tyrosine: Esterification of the phenolic hydroxyl group.
-
Cysteine: Thioesterification of the sulfhydryl group.
-
-
Alkylation: Under certain conditions, reactive intermediates could potentially alkylate sensitive side chains like methionine or tryptophan.
Reactions of the 2,4-Dinitrophenyl Moiety
-
Reduction of Nitro Groups: Strong reducing conditions can lead to the reduction of one or both nitro groups to amino groups, forming aminonitrophenyl or diaminophenyl derivatives.
-
Nucleophilic Aromatic Substitution: Although less likely under standard coupling conditions, strong nucleophiles could potentially displace one of the nitro groups or a hydrogen on the activated aromatic ring.
Experimental Protocols
The following is a general, hypothetical protocol for the coupling of this compound with an amino acid.
Objective: To synthesize N-(2,4-Dinitrophenylacetyl)-glycine.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate, anhydrous
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM. Stir the reaction mixture at 0°C for 30 minutes.
-
Coupling: To the activated mixture, add a solution of glycine (1 equivalent) and a suitable base (e.g., N,N-Diisopropylethylamine, 1.2 equivalents) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and 1 M hydrochloric acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Confirm the identity and purity of the product by NMR, Mass Spectrometry, and HPLC.
Visualizations
Caption: A general workflow for the synthesis of a DNP-amino acid derivative.
Caption: Potential reaction pathways leading to desired and side products.
Technical Support Center: DNP-Amino Acid Analysis by HPLC
Welcome to the technical support center for the analysis of 2,4-dinitrophenyl (DNP) amino acids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve peak resolution in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak resolution in HPLC and why is it critical for DNP-amino acid analysis?
A: Peak resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. For a successful analysis, baseline resolution (where the signal returns to the baseline between peaks) is the ultimate goal.[1] Achieving adequate resolution is critical for DNP-amino acid analysis to ensure accurate identification and precise quantification of each amino acid derivative in a complex mixture.[1] Poor resolution, which can result from co-eluting peaks, peak tailing, or poor sensitivity, complicates data interpretation and introduces variability into your analysis.[1]
The resolution between two peaks is determined by three key factors, as described by the resolution equation: column efficiency (N), column selectivity (α), and the retention factor (k). Optimizing these parameters is central to improving your separation.[2][3]
Q2: What are the primary factors I should consider to improve peak resolution?
A: To enhance peak resolution, you should focus on optimizing the three main parameters:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It can be improved by using columns with smaller particle sizes or longer columns.[2][4]
-
Selectivity (α): This is the most powerful factor for improving resolution and describes the ability of the chromatographic system to distinguish between two analytes.[2] It is highly influenced by the mobile phase composition (organic solvent type, pH) and the stationary phase chemistry.[2][4]
-
Retention Factor (k): This represents how long an analyte is retained on the column. Adjusting the mobile phase strength (e.g., the percentage of organic solvent in a reversed-phase system) is the primary way to control the retention factor.[2]
Q3: How should I systematically approach troubleshooting poor peak resolution?
A: A systematic approach is crucial. Change only one parameter at a time to accurately assess its effect on the separation.[1] A logical workflow can save significant time and resources. Start with adjustments to the mobile phase, as these are often the easiest to implement, before moving to more significant changes like altering the column or hardware.
Caption: Systematic workflow for troubleshooting poor HPLC peak resolution.
Troubleshooting Guide: Specific Issues
Problem: Co-eluting or Overlapping Peaks
Q4: My DNP-amino acid peaks are overlapping. How can I improve their separation?
A: Overlapping peaks indicate poor selectivity (α). The most effective way to address this is by altering the chemistry of the separation.
-
Modify Mobile Phase Composition: This is the first and easiest parameter to adjust.
-
Change Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (like acetonitrile (B52724) or methanol) will increase the retention factor (k) and may improve the resolution of early-eluting peaks.[2]
-
Adjust pH: The pH of the mobile phase can significantly impact the ionization state of DNP-amino acids, thereby altering their retention and selectivity. Adjusting the mobile phase pH by +/- 0.5 units can have a profound effect. For acidic compounds, using a low pH (<3.5) suppresses ionization.[3] Ensure the pH is at least 2 units away from the pKa of the analytes to avoid peak splitting.
-
Switch Organic Modifier: If you are using acetonitrile (ACN), try substituting it with methanol (B129727) (MeOH) or vice-versa. These solvents have different properties and can alter the elution order, potentially resolving co-eluting peaks.[2]
-
-
Optimize the Gradient: For complex mixtures of DNP-amino acids, a gradient elution is often necessary.
-
Change the Column: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Different column chemistries (e.g., C18, C8, Phenyl-Hexyl) offer different selectivities. For DNP-amino acids, specialized columns, including chiral stationary phases for enantiomeric separations, may be required.[6][7]
Protocol: Gradient Elution Optimization
-
Initial Run: Start with a broad, linear gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of all DNP-amino acids.
-
Identify Problem Area: Locate the region in the chromatogram where peaks are poorly resolved.
-
Create a Segmented Gradient: Modify the gradient to be shallower in the region of poor resolution. For example, if peaks co-elute between 10 and 12 minutes when the organic phase is at 40-50%, adjust the gradient to increase from 40% to 50% over a longer period (e.g., 10 minutes instead of 2).
-
Steepen Elsewhere: To maintain a reasonable run time, you can make the gradient steeper in regions where peaks are already well-resolved.
-
Verify: Run the optimized segmented gradient to confirm improved resolution.[5]
Problem: Broad Peaks
Q5: What are the common causes of broad peaks for DNP-amino acids?
A: Broad peaks are typically a sign of poor column efficiency (N) or issues outside the column (extra-column volume). Common causes include:
-
Low Flow Rate: While lowering the flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to longitudinal diffusion.[8]
-
High Flow Rate: A flow rate that is too high may not allow for proper mass transfer between the mobile and stationary phases, also causing peaks to widen.[1]
-
Column Contamination or Degradation: Contaminants from the sample or mobile phase can accumulate at the column inlet, leading to distorted peak shapes. A void at the head of the column can also cause significant broadening.[9]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peaks to broaden before they are even detected.
-
Temperature Effects: Inconsistent or low column temperature can increase mobile phase viscosity, leading to slower mass transfer and broader peaks.[3][8]
Caption: Common causes and contributing factors for broad peaks in HPLC.
Q6: How can I optimize temperature and flow rate to reduce peak broadening?
A: Both temperature and flow rate should be optimized for your specific separation.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) generally decreases the viscosity of the mobile phase.[3] This improves mass transfer kinetics, leading to sharper peaks and often shorter retention times.[1][10] However, be mindful of the thermal stability of your DNP-amino acids, as excessive heat can cause degradation.[1]
-
Flow Rate: Finding the optimal flow rate is a balance between analysis time and efficiency. In most cases, lowering the flow rate slightly can improve resolution by allowing more time for interactions with the stationary phase.[1] However, going too low can be counterproductive. It is best to perform a flow rate study (e.g., testing 0.8, 1.0, and 1.2 mL/min) to find the sweet spot for your method.
Problem: Peak Asymmetry (Tailing and Fronting)
Q7: My DNP-amino acid peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing, where the back half of the peak is drawn out, is a common issue. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: In reversed-phase chromatography with silica-based columns, exposed silanol groups on the silica (B1680970) surface can interact strongly with basic analytes, causing tailing.[9]
-
Solution: Use a well-endcapped column, which has fewer free silanol groups.[9][11] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Adjusting the mobile phase to a lower pH can also protonate the silanol groups, reducing their interaction with basic compounds.
-
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing tailing on subsequent peaks.
-
Solution: Flush the column with a strong solvent (e.g., 100% ACN or isopropanol) between runs or at the end of a sequence. Using a guard column can also protect the analytical column from strongly retained contaminants.[8]
-
Q8: What causes peak fronting and how can I prevent it?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing but can still compromise resolution. The primary causes are:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[1][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to distort and front.
-
Solution: Whenever possible, dissolve your DNP-amino acid standards and samples in the initial mobile phase.[12]
-
Data Summary Tables
Table 1: Effect of HPLC Parameters on Peak Resolution
| Parameter | Adjustment | Primary Effect On | Expected Outcome on Resolution | Considerations |
| Mobile Phase Strength | Decrease % Organic | Retention Factor (k) | Increases resolution of early eluting peaks. | May significantly increase run time. |
| Mobile Phase pH | Adjust +/- 0.5-2.0 units | Selectivity (α) | Can drastically change peak spacing and resolve overlaps. | Must stay within the column's stable pH range (typically 2-8 for silica). |
| Organic Modifier Type | Switch ACN ↔ MeOH | Selectivity (α) | Can alter elution order and improve separation. | May require re-optimization of the gradient. |
| Column Temperature | Increase Temperature | Efficiency (N) | Decreases viscosity, leading to sharper peaks and better resolution. | Check analyte stability at higher temperatures.[1] |
| Flow Rate | Decrease Flow Rate | Efficiency (N) | Increases interaction time, often improving resolution. | Increases run time and may lead to band broadening if too low.[1] |
| Gradient Slope | Make Shallower | Selectivity (α) | Improves resolution of closely eluting compounds.[3] | Increases overall analysis time. |
| Column Particle Size | Use Smaller Particles | Efficiency (N) | Increases efficiency, resulting in sharper peaks and better resolution.[4] | Leads to higher backpressure. |
| Column Length | Use Longer Column | Efficiency (N) | Increases the number of theoretical plates, improving resolution.[4] | Increases run time and backpressure. |
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. hawach.com [hawach.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2,4-Dinitrophenylacetic Acid (DNPAA) Derivatization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,4-Dinitrophenylacetic acid (DNPAA) as a derivatizing agent, with a specific focus on the critical role of pH in achieving optimal reaction efficiency.
Introduction to DNPAA Derivatization
Derivatization with this compound is a technique used to enhance the detection of certain analytes, particularly those lacking a strong chromophore, in analytical methods such as High-Performance Liquid Chromatography (HPLC). The process typically involves the formation of an amide or ester bond between the carboxylic acid group of DNPAA and a nucleophilic functional group (e.g., a primary or secondary amine, or a hydroxyl group) on the target analyte. This reaction is generally facilitated by an activating agent, such as a carbodiimide (B86325), to make the carboxylic acid more susceptible to nucleophilic attack. The pH of the reaction medium is a critical parameter that significantly influences the efficiency of this derivatization process.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of analytes with this compound.
Q1: Why is my derivatization yield consistently low?
A1: Low derivatization yield is a frequent issue and can often be attributed to suboptimal pH conditions. For the derivatization of amines with DNPAA using a carbodiimide activator, the pH of the reaction mixture must be carefully controlled. The reaction is most efficient in a slightly acidic to neutral pH range (typically pH 4.5-6.5).
-
If the pH is too low (acidic): The amine analyte will be protonated to its non-nucleophilic ammonium (B1175870) form (R-NH3+), which cannot effectively attack the activated carboxylic acid of DNPAA.
-
If the pH is too high (alkaline): The carbodiimide activating agent can be hydrolyzed, reducing its effectiveness. Additionally, the carboxylic acid of DNPAA will be fully deprotonated, which can affect the efficiency of some activation chemistries.
Other potential causes for low yield include:
-
Incomplete dissolution of reagents: Ensure that both the analyte and DNPAA are fully dissolved in the chosen solvent before initiating the reaction.
-
Degradation of the activating agent: Use fresh carbodiimide solutions, as they can degrade over time, especially in the presence of moisture.
-
Insufficient reaction time or temperature: The reaction may require more time to reach completion or gentle heating. However, excessive heat can lead to the degradation of the product or reactants.
Q2: I am observing multiple peaks for my derivatized product in the chromatogram. What could be the cause?
A2: The appearance of multiple peaks can indicate the formation of side products or the presence of isomers.
-
Side reactions: At suboptimal pH values, side reactions can occur. For instance, the activated DNPAA intermediate can react with water (hydrolysis) or other nucleophiles present in the sample matrix.
-
Reaction with secondary functional groups: If your analyte has more than one nucleophilic group, multiple derivatizations can occur.
-
Isomer formation: While less common for this type of reaction compared to others, the possibility of stable conformational isomers should be considered, especially for complex analytes.[1]
To troubleshoot, optimize the pH to favor the desired reaction and consider a sample clean-up step prior to derivatization to remove interfering substances.
Q3: My results are not reproducible. What factors should I check?
A3: Poor reproducibility is often linked to inconsistent control over reaction conditions.
-
pH control: The most critical factor is consistent pH. Use a reliable buffer system to maintain the pH of the reaction mixture.
-
Reagent preparation: Prepare fresh solutions of the activating agent for each experiment. Ensure accurate and consistent concentrations of all reagents.
-
Temperature and time: Maintain a consistent reaction temperature and time across all experiments.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the derivatization of an amine with this compound?
A: The derivatization of a primary or secondary amine with DNPAA typically proceeds via the activation of the carboxylic acid group of DNPAA, followed by nucleophilic attack by the amine. A common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). The activated intermediate is then susceptible to nucleophilic attack by the unprotonated amine to form a stable amide bond.
Q: What is the optimal pH for derivatizing an amine with DNPAA?
A: The optimal pH is a compromise between ensuring the amine is sufficiently nucleophilic (unprotonated) and maintaining the stability and reactivity of the activating agent. For many amine derivatizations using carbodiimides, a pH range of 4.5 to 6.5 is recommended. It is advisable to empirically determine the optimal pH for your specific analyte.
Q: Can I derivatize alcohols with this compound?
A: Yes, it is chemically feasible to derivatize alcohols with DNPAA to form esters. This reaction also typically requires the activation of the carboxylic acid. The optimal reaction conditions, including pH, may differ from those for amine derivatization.
Q: How does the dinitrophenyl group aid in detection?
A: The two nitro groups on the phenyl ring of DNPAA are strong chromophores. Once the DNPAA molecule is attached to the analyte, it imparts a strong UV absorbance to the derivative, allowing for sensitive detection by HPLC with a UV detector, typically in the range of 254-360 nm.
Data Presentation
The following table illustrates the theoretical relationship between pH and the key factors influencing the efficiency of derivatizing an amine (with a hypothetical pKa of 9.0) with this compound using a carbodiimide activator.
| pH | Predominant Form of Amine Analyte (pKa = 9.0) | Carbodiimide Activator Stability | Relative Derivatization Efficiency | Rationale |
| 3.0 | R-NH3+ (Protonated, Non-nucleophilic) | High | Very Low | The amine is protonated and cannot act as a nucleophile. |
| 5.0 | R-NH3+ > R-NH2 | High | Moderate | A small fraction of the amine is in its nucleophilic form. |
| 7.0 | R-NH3+ > R-NH2 | Moderate | High | A good balance between amine nucleophilicity and activator stability. |
| 9.0 | [R-NH3+] = [R-NH2] | Moderate | Optimal | A significant concentration of nucleophilic amine is present, and the activator is still reasonably stable. |
| 11.0 | R-NH2 (Unprotonated, Nucleophilic) | Low | Low | Although the amine is fully nucleophilic, the carbodiimide activator is rapidly hydrolyzed at high pH. |
Experimental Protocols
Protocol: Derivatization of a Primary Amine with this compound for HPLC Analysis
This protocol provides a general procedure. The concentrations and volumes may need to be optimized for specific applications.
Materials:
-
This compound (DNPAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Analyte containing a primary amine group
-
Buffer solution (e.g., 0.1 M MES buffer, pH 6.0)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Reagent Solutions:
-
DNPAA Solution: Prepare a 10 mg/mL solution of DNPAA in acetonitrile.
-
EDAC Solution: Prepare a 20 mg/mL solution of EDAC in deionized water. Prepare this solution fresh before each use.
-
Analyte Solution: Prepare a solution of the analyte in the buffer solution (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the analyte solution and 100 µL of the DNPAA solution.
-
Add 50 µL of the freshly prepared EDAC solution to initiate the reaction.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40°C) for 1-2 hours. Protect the mixture from light.
-
-
Reaction Quenching and Sample Preparation:
-
After the incubation period, add a small amount of a quenching reagent (e.g., hydroxylamine) to consume any remaining activated DNPAA, if necessary.
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
Filter the diluted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the derivatized analyte using a suitable gradient elution on a C18 column.
-
Monitor the elution of the DNPAA-analyte derivative using a UV detector at an appropriate wavelength (e.g., 254 nm or 340 nm).
-
Visualization of pH Effect
The following diagram illustrates the critical influence of pH on the availability of the nucleophilic form of an amine analyte, which directly impacts the efficiency of the derivatization reaction.
Caption: Logical workflow of pH's impact on amine derivatization efficiency.
References
Technical Support Center: Optimizing 2,4-Dinitrophenylhydrazine Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization reactions. The focus is on optimizing reaction time and temperature to ensure complete and reproducible derivatization of carbonyl compounds for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction yield is low. What are the potential causes and how can I improve it?
A1: Low derivatization yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The reaction of DNPH with carbonyls is acid-catalyzed. The pH of the reaction mixture should ideally be in the range of 2-4.[1] An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]
-
Troubleshooting Tip: Ensure your DNPH reagent is prepared in an acidic solution (e.g., hydrochloric acid, phosphoric acid) as specified in established protocols.[2][3][4] You can also adjust the pH of your sample mixture before adding the derivatization reagent. For certain applications, a buffered solution at a specific pH (e.g., pH 4 using citric acid/sodium citrate) can improve the stability of the derivatives.[5]
-
-
Incorrect Temperature: While some derivatization reactions can proceed at room temperature, the reaction rate can often be increased by gentle heating.[1]
-
Troubleshooting Tip: Optimize the reaction temperature. A water bath is a common and effective way to maintain a consistent temperature. However, excessively high temperatures can lead to the degradation of your analyte or the derivatized product. A typical starting point for optimization is in the range of 40-65°C.[2][6]
-
-
Insufficient Reaction Time: The derivatization reaction may not have reached completion.
-
Troubleshooting Tip: Increase the reaction time. The optimal time can vary depending on the analyte and reaction conditions. It's advisable to perform a time-course experiment to determine when the product concentration plateaus. For some analytes, the reaction can be complete in as little as 20-30 minutes, while others may require several hours.[2][7][8][9][10]
-
-
Reagent Purity and Concentration: The purity of your DNPH reagent and the analyte can impact the reaction. Additionally, the molar ratio of DNPH to the analyte is crucial.
-
Solvent Issues: The solubility of both the analyte and the DNPH reagent in the chosen solvent is critical for an efficient reaction.
-
Troubleshooting Tip: Select a solvent system, such as ethanol, methanol, or acetonitrile (B52724), where both reactants are soluble.[1]
-
Q2: I am observing peak splitting or the appearance of multiple peaks for a single analyte in my chromatogram. What could be the cause?
A2: The formation of E- and Z-stereoisomers of the 2,4-dinitrophenylhydrazone derivative is a known phenomenon that can lead to peak splitting in HPLC analysis.[11][12]
-
Explanation: The C=N double bond formed during the derivatization reaction can result in two geometric isomers (E and Z). While purified derivatives often show a single isomer, the presence of acid and exposure to UV light can promote the formation of both isomers.[11]
-
Troubleshooting Tip: To address this, you can try a method that converts the C=N double bond to a C-N single bond through reductive amination.[11] Alternatively, adjusting the mobile phase composition or temperature of your HPLC column may help to co-elute the isomers as a single peak.
Q3: How can I determine the optimal reaction time and temperature for my specific analyte?
A3: A systematic optimization approach is recommended. This typically involves a single-factor investigation followed by a more comprehensive experimental design, such as an orthogonal array.
-
Single-Factor Experiments:
-
Orthogonal Array Design: Once you have a narrower range for time and temperature from the single-factor experiments, you can use an orthogonal array to study the interactions between these factors and find the true optimum conditions.
Quantitative Data Summary
The following tables summarize reaction conditions from various studies on DNPH derivatization.
Table 1: Optimization of Reaction Temperature
| Analyte | Constant Reaction Time | Temperature Range (°C) | Optimal Temperature (°C) | Reference |
| Muscone | 30 min | 20, 30, 40, 50, 60, 70, 75 | 65 | [2][3] |
| Formaldehyde | 3 h | 50 | 50 | [7][8][9] |
| Carbonyls | 1 h | 40 | 40 | [6] |
| Formaldehyde | 3 h | 50 | 50 | [10] |
Table 2: Optimization of Reaction Time
| Analyte | Constant Reaction Temperature (°C) | Time Range | Optimal Time | Reference |
| Muscone | Not specified | 20, 40, 60, 80, 100 min | ≥ 20 min | [2][3] |
| Formaldehyde | 50 | Up to 3 h | 3 h | [7][8][9] |
| α-Ketoglutarate | Room Temperature | Not specified | 30 min | [13] |
| Formaldehyde | Room Temperature | 2-3 days | 2-3 days | [10][14] |
| Formaldehyde | 50 | 3 h | 3 h | [14] |
Experimental Protocols
General Protocol for DNPH Derivatization of a Carbonyl Compound
This protocol provides a general framework. You will need to optimize the specific parameters (e.g., volumes, concentrations, time, and temperature) for your particular analyte and analytical method.
1. Reagent Preparation:
- DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile or ethanol.[4][10] The solution should be acidified, for example, with hydrochloric acid or phosphoric acid.[2][4] A typical concentration might be around 2 mg/mL.[2]
2. Sample Preparation:
- Accurately measure a known amount of your sample containing the carbonyl analyte.
- Dissolve the sample in a suitable solvent.
3. Derivatization Reaction:
- In a reaction vial, combine the sample solution with an excess of the DNPH reagent solution.
- Incubate the mixture at the optimized temperature for the optimized duration. This can be done in a water bath or a heating block.
4. Quenching and Dilution (if necessary):
- After the incubation period, the reaction can be stopped by cooling the mixture.
- Dilute the sample to an appropriate concentration for your analytical instrument (e.g., HPLC) using the mobile phase.
5. Analysis:
- Analyze the derivatized sample by HPLC with a UV detector, typically at a wavelength around 360-365 nm.[2][6]
Visualizations
Experimental Workflow for Optimizing Derivatization
Caption: Workflow for optimizing derivatization reaction conditions.
Signaling Pathway of Acid-Catalyzed Derivatization
Caption: Acid-catalyzed reaction of a carbonyl with DNPH.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives | MDPI [mdpi.com]
- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ijisset.org [ijisset.org]
- 14. researchgate.net [researchgate.net]
overcoming solubility issues of 2,4-Dinitrophenylacetic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,4-Dinitrophenylacetic acid (DNPAA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DNPAA) poorly soluble in water?
A1: this compound is a substituted aromatic carboxylic acid. Its poor aqueous solubility is primarily due to the hydrophobic nature of the dinitrophenyl ring, which dominates over the hydrophilic character of the carboxylic acid group. Like many organic acids with a significant nonpolar component, it is sparingly soluble in water.[1][2]
Q2: What are the primary methods to increase the solubility of DNPAA in aqueous solutions?
A2: The two main strategies to enhance the aqueous solubility of DNPAA are:
-
pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will deprotonate it, forming the more soluble carboxylate salt.
-
Co-solvency: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), can significantly increase the solubility of DNPAA.[1]
Q3: What is the pKa of this compound and why is it important for solubility?
A3: The reported pKa of this compound is approximately 3.2-5.29.[1] The pKa is the pH at which the protonated (acid) and deprotonated (carboxylate) forms of the molecule are present in equal concentrations. Knowing the pKa is crucial for applying the Henderson-Hasselbalch equation to determine the optimal pH for deprotonation and, consequently, for increasing its solubility in aqueous buffers.[1]
Q4: I've dissolved DNPAA in an organic solvent for my stock solution, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What is happening and how can I prevent this?
A4: This phenomenon, often called "crashing out," occurs because the DNPAA is poorly soluble in the aqueous environment of the buffer once the organic solvent is diluted. To prevent this, you can try the following troubleshooting steps:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally below 1%, and for many cell lines, below 0.5%) to avoid cytotoxicity.
-
Modify Dilution Technique: Instead of adding the aqueous buffer to your stock solution, add the DNPAA stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring. This rapid dispersal can prevent localized high concentrations that lead to precipitation.
-
Work with Concentrated Stocks: Preparing a highly concentrated stock solution in 100% DMSO allows you to add a very small volume to your aqueous buffer, minimizing the disruption to the aqueous environment.
Troubleshooting Guides
Issue: DNPAA powder will not dissolve in my aqueous buffer.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
Caption: Troubleshooting workflow for dissolving DNPAA powder.
Issue: DNPAA precipitates out of the aqueous working solution over time.
Caption: Troubleshooting workflow for DNPAA precipitation over time.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₆ | [3][4][5] |
| Molecular Weight | 226.14 g/mol | [3][4][5] |
| pKa | ~3.2 - 5.29 | [1] |
| Appearance | Beige crystalline powder | [5] |
| Melting Point | 169-175 °C | [5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | [1] |
| Aqueous solutions (pH < pKa) | Low | The compound is in its less soluble protonated form. |
| Aqueous solutions (pH > pKa) | Increased solubility | The compound is deprotonated to its more soluble salt form. |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] A common co-solvent for preparing stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of DNPAA in DMSO
Materials:
-
This compound (DNPAA) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 2.26 mg of DNPAA powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. The solution should be clear.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution of DNPAA for In-Vitro Assays
Materials:
-
10 mM DNPAA stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DNPAA stock solution at room temperature.
-
Dilution: Prepare the final working solution by adding 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed aqueous buffer or cell culture medium.
-
Mixing: Immediately after adding the stock solution, vortex the tube gently to ensure rapid and uniform mixing. This will result in a 100 µM working solution with a final DMSO concentration of 1%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer or medium to account for any solvent effects in your experiment.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Signaling Pathway and Logical Relationships
As this compound's primary established role in the literature is not within a specific signaling pathway but rather as a chemical reagent, the following diagram illustrates the logical relationship between its chemical properties and the strategies to enhance its solubility.
References
- 1. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B22102.22 [thermofisher.com]
- 5. This compound | 643-43-6 [chemicalbook.com]
storage and handling recommendations for 2,4-Dinitrophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 2,4-Dinitrophenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure safe and effective use in your experiments.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in a cool, dry place. Recommended temperature range is 10°C - 25°C.[1] Some sources suggest storing below +30°C.[2] | [1][2] |
| Storage Conditions | Keep container tightly closed and store in a well-ventilated area.[3][4] Protect from light. | [3][4] |
| Incompatible Substances | Strong oxidants. | [3] |
| Handling | Use in a well-ventilated area to minimize dust generation and accumulation.[3][4] Avoid contact with eyes, skin, and clothing.[3] Wash hands thoroughly after handling.[3] | [3][4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing.[3] | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Question: The this compound powder has changed color. Can I still use it?
Answer: this compound is described as a beige or purple-yellow crystalline powder.[2][3] A significant color change may indicate degradation or contamination. It is recommended to use a fresh supply of the reagent if you observe a noticeable change in color to ensure the reliability of your experimental results.
Question: I am having difficulty dissolving this compound. What is its solubility?
Question: What are the primary safety hazards associated with this compound?
Answer: this compound may cause skin, eye, and respiratory tract irritation.[3][4][6] It is also harmful if swallowed.[7] It is important to note that the toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with care, and appropriate personal protective equipment should always be used.
Question: What should I do in case of accidental exposure?
Answer:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[3]
Experimental Protocols
General Protocol for a Coupling Reaction using this compound
This protocol provides a general methodology for the use of this compound in a coupling reaction with a diazonium salt, a known application for this compound.
Materials:
-
This compound
-
Aniline (or other primary aromatic amine)
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Diazotization of the Aromatic Amine: a. Dissolve the primary aromatic amine in a solution of hydrochloric acid and water in a beaker. b. Cool the solution in an ice bath to 0-5 °C with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.
-
Preparation of the Coupling Solution: a. In a separate beaker, dissolve this compound in a suitable solvent (e.g., a dilute aqueous solution of sodium hydroxide) to form the phenoxide. b. Cool this solution in an ice bath to 0-5 °C.
-
Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring. b. A colored azo compound should precipitate out of the solution. c. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Isolation and Purification of the Product: a. Collect the precipitated product by vacuum filtration. b. Wash the product with cold water to remove any unreacted salts. c. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Drying: a. Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.
Visual Guides
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. This compound | 643-43-6 | FD54882 [biosynth.com]
- 2. This compound | 643-43-6 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation Using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Aldehyde and Ketone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes and ketones is crucial for quality control, stability testing, and ensuring the safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely adopted and robust method for this purpose.[1][2] This guide provides an objective comparison of HPLC method performance based on established validation parameters, supported by experimental data and detailed protocols.
The derivatization with DNPH converts volatile and often UV-transparent aldehydes and ketones into stable, colored 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV-Vis detectors at around 360 nm.[2][3] This process significantly enhances the sensitivity and selectivity of the analysis.
Performance Comparison of Validated HPLC Methods
The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators from various studies on the analysis of aldehydes and ketones as their DNPH derivatives are summarized below. This data provides a comparative overview of typical validation parameters achieved with different chromatographic setups.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method A: Conventional HPLC | Method B: UHPLC | Method C: Alternative HPLC |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[1] | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[1] | Bio-Rad Aminex HPX-87H (300 x 7.8 mm, 9 µm)[1] |
| Mobile Phase | Acetonitrile/Water Gradient[1] | Acetonitrile/Water Gradient[1] | 5 mM H₂SO₄ in Water (Isocratic)[1] |
| Flow Rate | 1.0 mL/min (Typical) | 0.5 - 1.0 mL/min | 0.55 mL/min[1] |
| Detection (UV) | 360 nm[1] | 360 nm[1] | 210 nm[1] |
| Run Time | ~26 minutes[1] | < 5 minutes | ~20 minutes |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Typical Performance Data (HPLC/UHPLC with DNPH) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.999[1] | ≥ 0.995 |
| Accuracy (% Recovery) | 80.8% - 104.4%[1] | Typically 80% - 120% of the true value[3] |
| Precision (%RSD) | < 1.5%[1] | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |
| Limit of Detection (LOD) | 0.02 µg/m³ (Formaldehyde-DNPH)[1] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.33 ppm (Formaldehyde-DNPH)[3] | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are generalized protocols for the key experiments involved in the validation of an HPLC method for aldehyde and ketone analysis using DNPH derivatization.
Derivatization of Aldehydes and Ketones with 2,4-DNPH
The reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative.[4]
Materials:
-
Aldehyde/Ketone standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., 0.5 mg/mL in acetonitrile)[3]
-
Acid catalyst (e.g., phosphoric acid, hydrochloric acid)[2][3]
-
Acetonitrile (HPLC grade)[3]
-
Water (purified)[3]
Procedure:
-
To a suitable vial, add 1 mL of the sample or standard solution.[3]
-
Add 20 µL of 5N phosphoric acid as a catalyst.[3]
-
Add 200 µL of the DNPH solution.[3]
-
Stir the mixture for at least 30 minutes at room temperature to ensure complete derivatization.[3]
-
After the reaction is complete, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.[1]
HPLC Method Validation Protocol
a. Specificity: Inject solutions of a placebo (matrix without the analyte), the derivatized standard, and a spiked sample to ensure that no interfering peaks co-elute with the analyte-DNPH peak.[1]
b. Linearity: Prepare a series of at least five concentrations of the derivatized standard. Inject each concentration and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[1]
c. Accuracy: Analyze samples with known concentrations of the aldehyde or ketone (e.g., by spiking a placebo with the analyte at three different concentration levels: 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery to determine the accuracy of the method.[1]
d. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or with different equipment.
-
Calculate the relative standard deviation (%RSD) for the results.
e. Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined by injecting a series of diluted solutions of the derivatized analyte and calculating the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC method validation.
Logical Relationship of Validation Parameters
References
A Researcher's Guide to N-Terminal Amino Acid Analysis: Sanger's Reagent (FDNB) vs. Edman Degradation
An objective comparison of two pivotal methods in protein chemistry for drug development and scientific research.
Introduction
Determining the N-terminal amino acid sequence of a protein is crucial for understanding its structure, function, and identity. This guide provides a comparative overview of two seminal chemical methods for N-terminal analysis: the classical Sanger's method using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, and the subsequent, more advanced Edman degradation technique.
Initially, this guide intended to compare 2,4-Dinitrophenylacetic acid with Sanger's reagent. However, a thorough review of scientific literature reveals that this compound is not a standard reagent for N-terminal protein sequencing. Its applications are primarily in other areas of chemistry. Therefore, a more relevant and valuable comparison for researchers is between Sanger's reagent and its successor, the Edman degradation method, which has become a cornerstone of protein sequencing.
This guide will delve into the experimental protocols, underlying chemical principles, and a direct comparison of the performance of these two methods, providing researchers, scientists, and drug development professionals with the necessary information to understand these foundational techniques in proteomics.
Comparative Analysis: Sanger's Reagent vs. Edman Degradation
The choice between Sanger's method and Edman degradation historically depended on the specific requirements of the analysis, with Edman degradation largely superseding Sanger's method for sequential analysis.
| Feature | Sanger's Reagent (FDNB) | Edman Degradation (PITC) |
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenylisothiocyanate (PITC) |
| Principle | Labels the N-terminal amino acid, followed by complete acid hydrolysis of the peptide.[1] | Sequentially removes N-terminal amino acids one at a time for individual identification.[2][3] |
| Process | Destructive; the entire peptide is hydrolyzed after labeling the N-terminal residue.[1] | Non-destructive to the remaining peptide; allows for sequential degradation.[4] |
| Sequencing Capability | Identifies only the N-terminal amino acid.[1] | Allows for the sequential determination of up to 30-50 amino acids.[2][5] |
| Byproducts | The remaining amino acids from the hydrolyzed peptide. | A shortened peptide chain ready for the next cycle.[6] |
| Detection Method | Chromatography of the colored DNP-amino acid derivative.[7] | HPLC analysis of the PTH-amino acid derivative.[2][3] |
| Efficiency | Low throughput; laborious and time-consuming for sequencing.[8] | High throughput with automation; can perform many cycles.[9] |
| Sample Requirement | Relatively large amounts of purified protein are needed.[1] | Requires smaller sample amounts (picomole range).[9][10] |
| Limitations | Cannot be used for sequential analysis; destructive to the peptide chain.[1] | Ineffective for proteins with a blocked N-terminus; efficiency decreases with longer sequences.[2][11] |
Experimental Methodologies
Sanger's Method for N-Terminal Identification
This protocol outlines the manual procedure for identifying the N-terminal amino acid of a peptide using FDNB.
1. Labeling the N-terminal Amino Acid:
-
Dissolve approximately 10 mg of the peptide in 2 ml of a 0.4M potassium bicarbonate solution in a suitable tube.[7]
-
Add 1 ml of a 2% (v/v) solution of FDNB in ethanol. This provides an excess of the reagent.[7]
-
Incubate the mixture in a water bath at 40°C for 30 minutes.[7] The N-terminal α-amino group, being nucleophilic at the mildly alkaline pH, attacks the FDNB, displacing the fluoride (B91410) ion and forming a stable 2,4-dinitrophenyl (DNP) derivative of the peptide.[1]
2. Extraction of Excess FDNB:
-
After incubation, cool the reaction mixture and extract it multiple times with 3-5 ml of ether to remove any unreacted FDNB.[7]
-
Discard the ether layers. The aqueous phase contains the DNP-peptide.
3. Acid Hydrolysis:
-
Transfer the aqueous solution containing the DNP-peptide to a glass test tube suitable for sealing.
-
Add an approximately equal volume of concentrated hydrochloric acid (e.g., 6N HCl).[7][12]
-
Seal the tube and place it in an oven at 105°C for 5-6 hours to completely hydrolyze all peptide bonds.[7]
4. Identification of the DNP-Amino Acid:
-
After hydrolysis, the mixture will contain the yellow DNP-amino acid (the original N-terminus) and the other free amino acids.
-
Extract the DNP-amino acid with ether.
-
The DNP-amino acid is then identified using chromatography (historically paper chromatography, now more commonly HPLC) by comparing its retention time to that of known DNP-amino acid standards.[7]
Edman Degradation for Sequential N-Terminal Analysis
This protocol describes the automated, cyclical process for sequencing a peptide from the N-terminus.
1. Sample Preparation:
-
The protein sample must be highly purified (>90%) and free from salts and detergents.[13]
-
The sample is typically immobilized on a solid support, such as a PVDF membrane, to allow for repeated cycles of reagent washing without losing the peptide.[3][14]
2. The Edman Degradation Cycle (automated):
-
Coupling: The peptide is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions. The PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[4][5]
-
Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[6][10]
-
Conversion: The unstable ATZ-amino acid is extracted with an organic solvent and then treated with an aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) derivative.[6]
-
Identification: The PTH-amino acid is identified by HPLC, comparing its retention time to a set of known PTH-amino acid standards.[3]
-
Repetition: The shortened peptide chain, now with a new N-terminus, is subjected to another cycle of Edman degradation. This process is repeated to sequentially identify the amino acids in the chain.[5]
Visualizing the Chemistry and Workflows
To better illustrate the processes described, the following diagrams outline the chemical reactions and experimental workflows for both Sanger's method and Edman degradation.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Advantages and Disadvantages of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 10. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 11. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 12. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 13. cib.csic.es [cib.csic.es]
- 14. cib.csic.es [cib.csic.es]
comparison of 2,4-Dinitrophenylacetic acid and dabsyl chloride for amino acid analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of analytical science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the inherent lack of strong chromophores in most amino acids necessitates a pre-column derivatization step to enable sensitive detection. This guide provides a comprehensive comparison of two popular derivatizing agents: 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This comparison is supported by experimental data and detailed protocols to assist in selecting the optimal reagent for your specific analytical needs.
Principle and Reaction Mechanism
Both dabsyl chloride and dansyl chloride react with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, detectable derivatives.[1] The choice between these reagents often depends on the desired sensitivity, the stability of the derivatives, and the available detection instrumentation.
Dabsyl chloride is a chromophoric reagent that yields colored dabsyl-amino acids, which are detected in the visible region of the electromagnetic spectrum.[2] This is advantageous as it minimizes interference from other sample components that typically absorb in the UV range.[1][3]
Dansyl chloride , on the other hand, produces highly fluorescent derivatives.[1] This allows for very sensitive detection, often reaching the low femtomole range.[4] However, dansyl derivatives are susceptible to photodegradation and require careful handling.
Performance Comparison
The selection of a derivatization agent is a critical decision that influences the sensitivity, reliability, and efficiency of amino acid analysis. The following tables summarize the key performance characteristics of dabsyl chloride and dansyl chloride.
Table 1: General Performance Characteristics
| Feature | Dabsyl Chloride | Dansyl Chloride |
| Reaction Time | 15-30 minutes at 70°C[2] | 30-90 minutes at 38-60°C[1][2] |
| Derivative Stability | Very high (stable for at least a month at room temperature)[2][5] | Moderate (stable for about 12 hours after quenching)[4] |
| Detection Method | Visible Absorbance (~465 nm)[2] | Fluorescence (Ex: ~324-335 nm, Em: ~522-559 nm) or UV Absorbance (214, 246, 325 nm)[1][2] |
| Interference | Minimal, due to detection in the visible range[1] | Potential for interference from other fluorescent compounds. |
| Reacts with | Primary and secondary amino groups[1] | Primary and secondary amino groups; can also react with phenols, thiols, and imidazoles[1] |
Table 2: Quantitative Performance Data
| Parameter | Dabsyl Chloride | Dansyl Chloride |
| Linearity (R²) | > 0.99 for most amino acids[5][6] | > 0.999 for many amino acids[6] |
| Precision (%RSD) | < 5% for intra-day and inter-day assays[5] | Typically < 5% |
| Limit of Detection (LOD) | Low picomole (pmol) range[5] | Low femtomole (fmol) to low picomole (pmol) range[4] |
| Limit of Quantification (LOQ) | Low to mid picomole (pmol) range[5] | Low picomole (pmol) range |
Experimental Protocols
Detailed methodologies for amino acid derivatization using both dabsyl chloride and dansyl chloride are provided below. These protocols serve as a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Dabsyl Chloride Derivatization Protocol
Materials and Reagents:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the dabsyl chloride solution.[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[2]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[2]
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Inject an appropriate volume of the filtered sample onto a reversed-phase HPLC column (e.g., C18).
-
Separate the dabsylated amino acids using a suitable gradient elution program.
-
Detect the derivatives using a UV-Vis detector set to approximately 465 nm.[2]
Dansyl Chloride Derivatization Protocol
Materials and Reagents:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Quenching solution (e.g., 10% (v/v) ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) solution)
-
Acetonitrile (HPLC grade)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)
Procedure:
-
In a microcentrifuge tube, combine 25 µL of the sample or standard with 50 µL of the freshly prepared dansyl chloride solution and 50 µL of the derivatization buffer.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the quenching solution. Vortex and let it stand for 5 minutes.[6]
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject an appropriate volume onto a reversed-phase HPLC column.
-
Separate the dansylated amino acids using a suitable gradient elution program.
-
Detect the derivatives using a fluorescence detector (e.g., Ex: 335 nm, Em: 522 nm) or a UV detector.[1]
Visualizing the Chemistry and Workflow
To better understand the derivatization process and the overall analytical workflow, the following diagrams are provided.
Caption: Dabsyl chloride derivatization reaction with an amino acid.
Caption: Dansyl chloride derivatization reaction with an amino acid.
Caption: General experimental workflow for amino acid analysis.
Conclusion
Both dabsyl chloride and dansyl chloride are effective and reliable reagents for the pre-column derivatization of amino acids for HPLC analysis. The choice between them is a trade-off between desired sensitivity, stability requirements, and available instrumentation.
Dabsyl chloride is an excellent choice for routine and high-throughput applications where the stability of derivatives and minimization of interference are paramount. Its robust nature and simple detection method make it a workhorse in many analytical laboratories.
Dansyl chloride offers superior sensitivity, making it ideal for applications where the concentration of amino acids is very low. However, the lower stability of its derivatives and the need for fluorescence detection require more careful experimental planning and execution.
Ultimately, the optimal derivatization strategy will depend on the specific goals of the analysis. By understanding the relative strengths and weaknesses of each reagent, researchers can make an informed decision to ensure accurate and reliable quantification of amino acids in their samples.
References
A Comparative Guide to Quantitative Assay Validation for Carbonyl Compounds: 2,4-Dinitrophenylhydrazine (DNPH) vs. Dansylhydrazine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount in fields ranging from atmospheric chemistry to pharmaceutical stability testing. Due to the often-low concentrations and poor chromatographic retention of these analytes, derivatization is a critical step in robust assay validation. This guide provides an objective comparison of two widely used derivatization agents: 2,4-Dinitrophenylhydrazine (B122626) (DNPH), the established benchmark, and Dansylhydrazine, a fluorescent alternative offering high sensitivity.
The Role of Derivatization in Carbonyl Quantification
Many low molecular weight aldehydes and ketones lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging.[1] Derivatization converts these carbonyls into stable, detectable derivatives, enhancing their chromatographic properties and analytical sensitivity.[2] A well-validated derivatization method is the cornerstone of a reliable quantitative assay.
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard
DNPH has been the most common reagent for the analysis of carbonyl compounds for decades.[3] It reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[1] These derivatives possess a strong chromophore, allowing for sensitive detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, typically at 360 nm.[4] The U.S. Environmental Protection Agency (EPA) has established standardized methods, such as Method 8315A, for the determination of carbonyl compounds using DNPH derivatization.[5]
One of the main drawbacks of the DNPH method is the potential for the formation of E- and Z-stereoisomers of the hydrazone derivatives, which can lead to chromatographic peak splitting and potential inaccuracies in quantification if not properly resolved or addressed.[6]
Experimental Protocol: DNPH Derivatization (based on EPA Method 8315A)[5]
-
Reagent Preparation: A saturated solution of purified DNPH is prepared in acetonitrile (B52724) or 2N hydrochloric acid. Formaldehyde (B43269) contamination in the DNPH reagent is a common issue, often requiring recrystallization of the DNPH solid.[5]
-
Sample Preparation: An aqueous sample is buffered to a pH of 3. For formaldehyde as the sole analyte, a pH of 5.0 is used to minimize artifact formation.[5]
-
Derivatization: The DNPH reagent is added to the buffered sample. The reaction mixture is incubated, for example, at 40°C for one hour.[4]
-
Extraction: The resulting hydrazone derivatives are extracted from the aqueous matrix using solid-phase extraction (SPE) with a C18 cartridge or by liquid-liquid extraction with a solvent like methylene (B1212753) chloride.[5]
-
Elution and Analysis: The derivatives are eluted from the SPE cartridge with acetonitrile or ethanol. The eluate is then brought to a final volume and analyzed by HPLC-UV at 360 nm.[4]
Quantitative Performance of the DNPH Method
The DNPH method has been extensively validated for a wide range of carbonyl compounds. The following table summarizes typical performance data.
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Accuracy (Recovery %) | Precision (RSD %) |
| Formaldehyde | 50 - 1000 | >0.999 | 1.5 | 95 - 105 | < 5 |
| Acetaldehyde | 50 - 1000 | >0.999 | 1.8 | 93 - 103 | < 6 |
| Acetone | 50 - 1000 | >0.999 | 3.5 | 90 - 110 | < 8 |
| Propionaldehyde | 50 - 1000 | >0.999 | 2.1 | 92 - 108 | < 7 |
| Benzaldehyde | 50 - 1000 | >0.999 | 2.5 | 94 - 106 | < 6 |
Data compiled from representative values found in EPA Method 8315A and related validation studies.[5][7]
Caption: Experimental workflow for carbonyl quantification using DNPH derivatization.
Dansylhydrazine: A High-Sensitivity Fluorescent Alternative
Dansylhydrazine is a fluorescent derivatization reagent that reacts with carbonyl compounds to form highly fluorescent dansylhydrazones.[8] This method offers the potential for significantly lower detection limits compared to the UV-based DNPH method, making it particularly suitable for trace-level analysis. The derivatives are typically analyzed by HPLC with fluorescence detection or by Liquid Chromatography-Mass Spectrometry (LC-MS), where the dansyl group can also enhance ionization efficiency.[9]
Experimental Protocol: Dansylhydrazine Derivatization
-
Reagent Preparation: A solution of Dansylhydrazine is prepared in a suitable solvent, such as acetonitrile or ethanol.
-
Sample Preparation: The sample containing carbonyl compounds is prepared in an appropriate buffer. For biological samples like plasma or urine, a protein precipitation step may be required.[10]
-
Derivatization: The Dansylhydrazine solution is added to the sample, along with a catalyst such as hydrochloric acid. The reaction is allowed to proceed, often at an elevated temperature (e.g., 60-70°C) for a specific duration.
-
Analysis: After cooling, the reaction mixture is directly injected into the HPLC system for analysis by fluorescence detection (e.g., excitation at ~340 nm, emission at ~525 nm) or LC-MS.[10][11]
Quantitative Performance of the Dansylhydrazine Method
The Dansylhydrazine method has been validated for various carbonyl compounds, particularly in biological matrices. The following table presents performance data for the analysis of malondialdehyde (MDA), a key biomarker of oxidative stress.
| Analyte | Linearity Range (nM) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (nM) | Accuracy (Recovery %) | Precision (RSD %) |
| Malondialdehyde (in urine) | 5.63 - 500 | >0.99 | 5.63 | 98 - 103 | 1.8 - 7.3 |
| Malondialdehyde (in serum) | 5.68 - 341 | >0.99 | 5.68 | 92 - 98 | 1.8 - 6.1 |
Data from a validated LC-MS method for malondialdehyde.[10][12]
Caption: Experimental workflow for carbonyl quantification using Dansylhydrazine derivatization.
Head-to-Head Comparison: DNPH vs. Dansylhydrazine
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansylhydrazine |
| Principle | Forms chromophoric hydrazones | Forms fluorescent hydrazones |
| Detection Method | HPLC-UV | HPLC-Fluorescence, LC-MS |
| Sensitivity | Good (µg/L or ppb range) | Excellent (ng/L or ppt (B1677978) range) |
| Selectivity | Good for carbonyls | Good for carbonyls |
| Key Advantage | Well-established, standardized methods (e.g., EPA) | Higher sensitivity, suitable for trace analysis |
| Key Disadvantage | Potential for E/Z isomer formation, complicating chromatography | Fewer standardized methods available, potential for fluorescence quenching |
| Typical Analytes | Environmental pollutants, industrial emissions | Biomarkers of oxidative stress, trace contaminants |
Conclusion: Selecting the Right Tool for the Job
The choice between DNPH and Dansylhydrazine for quantitative assay validation depends on the specific analytical requirements.
DNPH remains the robust and reliable workhorse for routine analysis of carbonyl compounds, especially when adhering to regulatory methods. Its extensive validation and the wealth of available literature make it a dependable choice for a wide range of applications.
Dansylhydrazine emerges as a powerful alternative when high sensitivity is paramount. For researchers working with low-concentration analytes, such as biomarkers in biological fluids, the fluorescence-based detection of Dansylhydrazine derivatives offers significantly lower detection limits.
Ultimately, the decision should be guided by the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the need to follow established protocols. For novel assay development, a thorough validation of either method is essential to ensure accurate and reproducible quantification of carbonyl compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csus.edu [csus.edu]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. epa.gov [epa.gov]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Dansylhydrazine for LC-MS derivatization, LiChropur , = 95 HPLC 33008-06-9 [sigmaaldrich.com]
- 9. Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Dinitrophenyl (DNP) Antibody Cross-Reactivity with DNP Derivatives
The primary technique for assessing the cross-reactivity of small molecules like DNP derivatives is the competitive enzyme-linked immunosorbent assay (ELISA).[1][2] This method allows for the quantitative determination of the binding affinity of an antibody to various analogs of the target hapten.
Data Presentation: Quantitative Comparison of Binding Affinities
The cross-reactivity of an antibody with different haptens is typically quantified by comparing their binding affinities. A common metric for this is the association constant (K₀), where a higher value indicates a stronger binding interaction.[1] Another frequently used measure in competitive immunoassays is the IC50 value, which represents the concentration of a competing ligand that inhibits 50% of the binding of the primary ligand.
The following table summarizes the average intrinsic association constants of a purified rabbit anti-DNP antibody with DNP-lysine and the structurally similar hapten, 2,4,6-trinitrophenyl (TNP)-lysine, as a representative example of a cross-reactivity study.[1]
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (K₀) (M⁻¹) |
| Anti-DNP | DNP-lysine | 7.4 x 10⁶[1] |
| Anti-DNP | TNP-lysine | 2.1 x 10⁶[1] |
Data presented is a representative example derived from studies on purified rabbit anti-DNP antibodies.[1]
Experimental Protocols
To quantitatively assess the cross-reactivity of anti-DNP antibodies with various DNPAA derivatives, a competitive inhibition ELISA is the recommended method.[1][3]
Competitive Inhibition ELISA Protocol
This assay measures the ability of a free DNPAA derivative (the inhibitor) to compete with a plate-bound DNP-protein conjugate for binding to a limited amount of anti-DNP antibody. The resulting signal is inversely proportional to the concentration and binding affinity of the free derivative.[1]
Materials:
-
96-well microtiter plates
-
DNP-protein conjugate (e.g., DNP-BSA) for coating
-
Purified anti-DNP antibody
-
DNPAA derivatives and other DNP analogs to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species-specific IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) at an optimized concentration (e.g., 1-5 µg/mL) in coating buffer. Incubate overnight at 4°C.[1][4]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[3]
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
In a separate plate or tubes, prepare serial dilutions of the DNPAA derivatives and other DNP analogs (inhibitors).
-
Add a fixed, predetermined concentration of the primary anti-DNP antibody to each dilution of the inhibitors.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody and the free hapten to interact.[1]
-
-
Incubation on Coated Plate: Transfer the antibody-inhibitor mixtures to the DNP-coated and blocked plate. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate thoroughly to remove unbound antibodies and antibody-inhibitor complexes.[1]
-
Detection:
-
Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration to generate a sigmoidal competition curve. The IC50 value for each derivative can be determined from this curve. Cross-reactivity can be calculated relative to the reference hapten (e.g., DNP-lysine).
Mandatory Visualization
References
sensitivity comparison of 2,4-Dinitrophenylacetic acid with other derivatization reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of molecules with poor detector response in High-Performance Liquid Chromatography (HPLC) is a significant challenge. Pre-column derivatization is a widely adopted strategy to overcome this limitation by chemically modifying the analyte to enhance its detectability. This guide provides an objective comparison of 2,4-Dinitrophenylacetic acid and its related compound, 2,4-Dinitrofluorobenzene (DNFB), with other common derivatization reagents, supported by experimental data and detailed protocols.
The selection of an appropriate derivatization reagent is critical for a robust analytical method, directly influencing sensitivity, selectivity, and throughput. This guide focuses on a comparative analysis of reagents that react with primary and secondary amines, a common functional group in many pharmaceutical and biological molecules.
Performance Comparison of Derivatization Reagents
The sensitivity of a derivatization reagent is a key performance indicator, often expressed as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The following table summarizes the reported sensitivity for several common derivatization reagents. It is important to note that these values can vary depending on the specific analyte, instrumentation, and experimental conditions.
| Derivatization Reagent | Detection Principle | Typical Analytes | Limit of Detection (LOD) |
| 2,4-Dinitrofluorobenzene (DNFB) / DNP-derivatives | UV/Visible Absorbance | Primary and secondary amines, amino acids | 2.68–62.44 pmol/L (as FDAA derivative)[1][2]; 0.05 nmol[3] |
| Dansyl Chloride | Fluorescence | Primary and secondary amines, amino acids, phenols | As low as 1.65 fmol[4] |
| Fluorescamine | Fluorescence | Primary amines, amino acids | Picomole to ppb level |
| o-Phthaldialdehyde (OPA) | Fluorescence | Primary amines, amino acids | ~0.9 pmol[4] |
Note: The data presented is compiled from various sources and should be used as a general guide. For instance, one study reported that replacing 2,4-Dinitrofluorobenzene (DNFB) with fluorescent reagents like dansyl chloride can increase sensitivity by as much as 100 times. This highlights the significant advantage of fluorescence-based detection methods for achieving lower detection limits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for each derivatization reagent and a typical experimental workflow for pre-column derivatization in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A sensitive and economical method for simultaneous determination of D/L- amino acids profile in foods by HPLC-UV: Application in fermented and unfermented foods discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
2,4-Dinitrophenylacetic acid versus OPA for primary amine analysis
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical step in various analytical workflows. This guide provides a comprehensive comparison of two widely used derivatization reagents for this purpose: o-Phthalaldehyde (OPA) and 2,4-Dinitrofluorobenzene (DNFB).
While the initial topic of interest was 2,4-Dinitrophenylacetic acid (DNPAA), a thorough review of scientific literature reveals no significant use of DNPAA for the derivatization and quantitative analysis of primary amines. Its applications are primarily in other areas, such as acid-base titrations. Therefore, this guide will focus on a more relevant and widely adopted alternative from the dinitrophenyl family, 2,4-Dinitrofluorobenzene (DNFB), and compare it with the popular fluorescent reagent, OPA.
This comparison will delve into their reaction mechanisms, experimental protocols, and performance characteristics, providing the necessary data for an informed decision on which reagent is best suited for your specific analytical needs.
Introduction to Derivatization Reagents
o-Phthalaldehyde (OPA) is a highly sensitive fluorogenic reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. This reaction is rapid and specific for primary amines, making OPA a popular choice for the analysis of amino acids, peptides, and biogenic amines, often coupled with High-Performance Liquid Chromatography (HPLC) and fluorescence detection (FLD).
2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, is a classical derivatizing agent that reacts with primary and secondary amines to form stable, UV-active dinitrophenyl (DNP) derivatives. This method is well-established for N-terminal amino acid sequencing and the quantification of amines using HPLC with UV detection.
At a Glance: OPA vs. DNFB
| Feature | o-Phthalaldehyde (OPA) | 2,4-Dinitrofluorobenzene (DNFB) |
| Principle | Forms highly fluorescent isoindole derivatives with primary amines in the presence of a thiol. | Forms UV-active dinitrophenyl (DNP) derivatives with primary and secondary amines. |
| Detection Method | Fluorescence (FLD) or UV | UV-Vis |
| Specificity | Specific for primary amines. | Reacts with both primary and secondary amines. |
| Reaction Speed | Very fast (seconds to minutes) at room temperature. | Slower, often requires heating (30-60 minutes at elevated temperatures). |
| Derivative Stability | Derivatives can be unstable, requiring prompt analysis or stabilization. | DNP derivatives are generally very stable. |
| Sensitivity | Very high (picomole to femtomole range). | Moderate (nanomole to picomole range). |
Reaction Mechanisms
The derivatization reactions of OPA and DNFB with primary amines proceed through different chemical pathways.
OPA Derivatization Pathway
The reaction of OPA with a primary amine in the presence of a thiol, such as 2-mercaptoethanol, proceeds rapidly at room temperature under alkaline conditions to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Unveiling the Peptide Landscape: A Comparative Guide to Derivatization Reagents in Peptide Mapping
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics and biopharmaceutical analysis, peptide mapping stands as a cornerstone technique for protein characterization. The choice of chemical reagents is paramount to the success of these studies. This guide provides a comprehensive performance evaluation of common derivatization agents used in peptide and amino acid analysis, offering a comparative lens to inform methodological selections. Notably, while a wide array of reagents are established in the field, 2,4-Dinitrophenylacetic acid (DNPAA) does not appear to be a standard or commonly documented reagent for this application.
This guide will focus on the performance and application of established derivatizing agents: Dansyl chloride, Dabsyl chloride, and Ninhydrin (B49086). These will be compared based on their reaction mechanisms, sensitivity, stability of derivatives, and suitability for different analytical platforms.
The Role of Derivatization in Peptide Analysis
Peptide mapping typically involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and identified, often using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). However, many amino acids and peptides lack strong chromophores or fluorophores, making their detection by UV-Vis or fluorescence detectors challenging. Pre-column derivatization addresses this by attaching a chemical "tag" to the peptide or its constituent amino acids, enhancing their detectability and improving chromatographic separation.
Performance Comparison of Key Derivatization Reagents
The selection of an appropriate derivatization agent is critical and depends on the specific requirements of the analysis, such as desired sensitivity, the nature of the sample, and the available instrumentation.
| Parameter | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (Dabs-Cl) | Ninhydrin |
| Target Groups | Primary and secondary amino groups.[1][2] | Primary and secondary amino groups.[3][4] | Primary amino groups.[5][6] |
| Detection Method | Fluorescence, UV.[1][7] | Visible absorbance.[3][4] | Colorimetric (Visible absorbance).[5][6] |
| Derivative Stability | Good; fluorescent adducts are stable.[1][7] | Excellent; derivatives are very stable, even at room temperature for extended periods.[4][8] | Moderate; the resulting colored compound (Ruhemann's purple) is stable under controlled conditions.[6] |
| Reaction Conditions | Alkaline pH (around 9.5-10), often at elevated temperatures.[3] | Alkaline pH (around 8.5-9.5), typically requires heating (e.g., 70°C).[3] | Neutral pH (around 5.5) and heating are required for the reaction.[6][9] |
| Sensitivity | High, due to the fluorescent nature of the derivatives.[2] | High, due to the intense color of the dabsyl-amino acids.[4][8] | Good, but generally less sensitive than fluorescence-based methods.[10] |
| Key Advantages | High sensitivity, well-established method for N-terminal amino acid analysis.[2][11] | Highly stable derivatives, detection in the visible range minimizes interference from other UV-absorbing compounds.[4] | Simple, cost-effective, and provides a distinct color change.[5] |
| Limitations | Reaction can be slow, and excess reagent needs to be removed. | Requires heating for derivatization. | Primarily qualitative or semi-quantitative unless carefully standardized; reacts with ammonia.[6] |
Experimental Protocols: A Snapshot
Detailed and reproducible experimental protocols are fundamental to achieving reliable results in peptide and amino acid analysis. Below are generalized outlines for derivatization using the compared reagents.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: A solution of the peptide or amino acid mixture is prepared in a suitable buffer, typically a bicarbonate buffer at pH 9.5.
-
Derivatization Reaction: A solution of Dansyl chloride in a solvent like acetone (B3395972) is added to the sample solution. The mixture is then incubated, often at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to allow the reaction to complete.
-
Quenching: The reaction is stopped, often by adding a small amount of a primary amine solution to consume the excess Dansyl chloride.
-
Analysis: The derivatized sample is then ready for injection into the HPLC system for separation and detection.
Dabsyl Chloride Derivatization Protocol
-
Sample Preparation: The amino acid or peptide sample is dissolved in a buffer solution, typically around pH 9.0.
-
Derivatization Reaction: A solution of Dabsyl chloride in a solvent such as acetonitrile (B52724) is added. The mixture is then heated to approximately 70°C for a short period (e.g., 10-15 minutes).
-
Analysis: After cooling, the sample can be directly analyzed by HPLC. The dabsyl-amino acids are detected in the visible range (around 436 nm).
Ninhydrin Reaction Protocol
-
Sample Preparation: The sample containing amino acids or peptides is prepared in a neutral buffer (pH ~5.5).
-
Color Reaction: A solution of ninhydrin is added to the sample. The mixture is then heated in a boiling water bath for a set time (e.g., 15-20 minutes).
-
Analysis: After cooling, the intensity of the resulting purple color (Ruhemann's purple) is measured spectrophotometrically at approximately 570 nm.
Visualizing the Workflow and a Key Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical peptide mapping workflow and a representative signaling pathway that might be studied using these techniques.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jasco.co.uk [jasco.co.uk]
- 9. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Carbonyl Quantification: Accuracy and Precision of 2,4-Dinitrophenylhydrazine (DNPH)-Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is crucial in various fields, including oxidative stress analysis, environmental monitoring, and pharmaceutical quality control. While the query specified 2,4-Dinitrophenylacetic acid (DNPAA), the prevalent and well-established methods for carbonyl quantification rely on 2,4-dinitrophenylhydrazine (B122626) (DNPH). This guide provides a comprehensive comparison of DNPH-based quantification methods, their accuracy and precision, and alternative approaches, supported by experimental data and detailed protocols.
The primary method for the determination of carbonyl compounds involves their derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1] This reaction converts aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[2] These derivatives are stable, possess strong chromophores suitable for UV-Vis detection, and have excellent chromatographic properties, making them ideal for analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[2]
Spectrophotometric Quantification of Carbonyls using DNPH
A common approach for total carbonyl quantification is the spectrophotometric assay based on DNPH. This method is widely used for assessing protein carbonylation, a marker of oxidative stress.[3][4] The reaction of DNPH with protein carbonyls forms protein-bound 2,4-dinitrophenylhydrazones, which can be quantified by measuring their absorbance.[3]
Several modifications to the standard DNPH spectrophotometric assay have been proposed to improve its reliability and sensitivity. For instance, a neutral pH-based assay has been developed to eliminate interference from unreacted DNPH and prevent acid-induced hydrolysis of the hydrazones.[5] Another modification involves the addition of NaOH after DNPH, which shifts the maximum absorbance wavelength and reduces interference, allowing for direct quantification without precipitation and washing steps.[6][7] However, it is crucial to be aware of potential artifacts, such as interference from nucleic acid contamination, which can lead to an overestimation of carbonyl content.[3]
Chromatographic Quantification of Carbonyls: DNPH Derivatization coupled with HPLC and GC-MS
For the specific and sensitive quantification of individual carbonyl compounds, DNPH derivatization is commonly coupled with chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): The DNPH-HPLC method is a robust and widely used technique for the separation and quantification of various carbonyl compounds.[1][2] The DNPH-hydrazone derivatives are separated on a reversed-phase column and detected by a UV detector.[8] The use of UHPLC can significantly reduce analysis time and solvent consumption while maintaining high resolution.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers an alternative for the analysis of carbonyl compounds. While direct analysis of underivatized carbonyls is possible, derivatization is often employed to improve chromatographic properties and sensitivity.[10] Derivatization with agents like pentafluorophenylhydrazine (B1196947) (PFPH) followed by thermal desorption and GC-MS analysis has been shown to offer lower detection limits for some carbonyls compared to the DNPH/HPLC method.[11] GC-MS provides high specificity and can be advantageous for identifying and quantifying carbonyls in complex matrices.[10][12]
Comparison of Analytical Methods
The choice of method depends on the specific application, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of different carbonyl quantification methods.
| Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Precision (RSD%) | Key Advantages | Key Limitations |
| DNPH-Spectrophotometry | Total Carbonyls | - | - | - | Simple, rapid for total carbonyl content | Prone to interferences (e.g., nucleic acids), does not identify individual carbonyls[3] |
| DNPH-HPLC-UV | Individual Carbonyls | 0.9991 - 0.9999[8][9] | 0.1 ng for six carbonyls[8][9] | < 0.4% (Area) | Robust, reproducible, widely used, good for a range of carbonyls[12][13] | Derivatization step can be time-consuming, potential for reagent impurities[10][14] |
| DNPH-UHPLC-UV | Individual Carbonyls | >0.999 | 10 ng/mL | < 0.25% (Area) | Faster analysis time, reduced solvent consumption[8][9] | Requires specialized high-pressure equipment |
| PFPH-GC-MS | Individual Carbonyls | - | 2-12 times lower than DNPH/HPLC for some carbonyls[11] | - | Higher sensitivity for certain carbonyls, high specificity[11] | Requires derivatization, thermal desorption step |
| Direct GC-MS | Volatile Carbonyls | - | ppm levels[10] | - | No derivatization required, shorter analysis time[10] | Less suitable for non-volatile carbonyls, potential for thermal degradation |
Alternative Derivatization Reagents
While DNPH is the most common derivatization reagent, other agents are available for specific applications.[15] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another widely used reagent for carbonyl derivatization prior to GC analysis.[16] O-tert-butyl-hydroxylamine hydrochloride (TBOX) has been presented as a newer agent with advantages such as aqueous reaction conditions and shorter reaction times.[17]
Experimental Protocols
DNPH Derivatization of Carbonyls for HPLC Analysis (adapted from U.S. EPA Method 8315A)[2]
1. Reagent Preparation:
-
DNPH Reagent Solution (Acidified): Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile (B52724) in a 100 mL volumetric flask. Carefully add 1.0 mL of concentrated sulfuric acid. Dilute to the mark with acetonitrile. Store in a dark, airtight container at 4°C.[2] Caution: DNPH is flammable and potentially explosive when dry. Handle with care.[2]
-
pH 3.0 Citrate (B86180) Buffer: Prepare 1 M citric acid and 1 M sodium citrate solutions. Mix 80 mL of 1 M citric acid with 20 mL of 1 M sodium citrate. Adjust pH to 3.0 ± 0.1 if necessary.[2]
2. Sample Preparation and Derivatization:
-
Measure a 100 mL aliquot of the aqueous sample into a 250 mL flask.
-
Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1.[2]
-
Add 6 mL of the DNPH reagent solution to the pH-adjusted sample.[2]
-
Seal the container and heat at 40°C for 1 hour with gentle swirling.[2]
3. Solid-Phase Extraction (SPE):
-
After the reaction, extract the DNPH-hydrazone derivatives using a C18 SPE cartridge.
-
Elute the derivatives from the SPE cartridge with acetonitrile.[2]
4. HPLC Analysis:
-
The eluate is then ready for injection into the HPLC system for analysis.
Visualizations
Caption: Workflow for DNPH derivatization of carbonyls for HPLC analysis.
Caption: Comparison of analytical approaches for carbonyl quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of carbonyl compounds in solvents by GC-MS | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. csus.edu [csus.edu]
- 15. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range Determination for 2,4-Dinitrophenylacetic Acid HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of linearity and range for 2,4-Dinitrophenylacetic acid. Due to the limited availability of specific validated public domain methods for this analyte, this guide outlines a robust, scientifically-grounded proposed method based on the analysis of structurally similar nitroaromatic compounds and carboxylic acids.
Introduction
This compound is a nitroaromatic carboxylic acid of interest in various research and development areas. Accurate and precise quantification is crucial for its characterization and use. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose due to the presence of chromophores in the molecule. Method validation, particularly the determination of linearity and range, is a critical step to ensure the reliability of the analytical data.
Proposed HPLC Method for this compound
Based on the analysis of similar aromatic and nitroaromatic compounds, a reversed-phase HPLC method with UV detection is proposed.
Chromatographic Conditions
A comparison of potential chromatographic conditions is presented in Table 1. Method A represents a standard approach, while Method B offers a faster analysis using a shorter column.
| Parameter | Method A: Standard Reversed-Phase | Method B: Rapid Reversed-Phase |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (50:50, v/v) | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~10 minutes | ~5 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and common choice for the separation of moderately polar to nonpolar compounds.
-
Mobile Phase: A mixture of acetonitrile and acidified water is effective for the elution of aromatic carboxylic acids, ensuring good peak shape and resolution. The use of a buffer or acid in the aqueous phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm.
-
Temperature: Maintaining a constant column temperature ensures reproducible retention times.
Experimental Protocol: Linearity and Range Determination
The following protocol details the steps to determine the linearity and range of the proposed HPLC method.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for linearity determination is from 50% to 150% of the target analyte concentration.
System Suitability
Before injecting the calibration standards, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as:
-
Peak Area Repeatability (RSD): Should be ≤ 2.0%.
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
Linearity Assessment
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
Acceptance Criteria for Linearity:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be minimal and not significantly different from zero.
Range Determination
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is verified by confirming that the method provides acceptable precision and accuracy when applied to samples at the extremes of the linear range.
-
Precision: Analyze a minimum of six replicate preparations at the lower and upper limits of the determined linear range. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2.0%).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at the lower and upper limits of the range. The recovery should typically be within 98.0% to 102.0%.
Data Presentation
The quantitative data for linearity and range determination should be summarized in clear and concise tables.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Injection 1 Peak Area | Injection 2 Peak Area | Injection 3 Peak Area | Mean Peak Area | RSD (%) |
| 5 | 12543 | 12601 | 12588 | 12577 | 0.24 |
| 10 | 25102 | 25234 | 25198 | 25178 | 0.26 |
| 20 | 50345 | 50411 | 50299 | 50352 | 0.11 |
| 40 | 100567 | 100789 | 100654 | 100670 | 0.11 |
| 60 | 151023 | 151234 | 151156 | 151138 | 0.07 |
| Linear Regression Analysis | |||||
| Slope (m) | 2515 | ||||
| Y-intercept (c) | 150 | ||||
| Correlation Coefficient (r) | 0.9998 | ||||
| Coefficient of Determination (r²) | 0.9996 |
Table 3: Range Determination - Precision and Accuracy
| Concentration Level | Parameter | Acceptance Criteria | Result |
| Lower Range (5 µg/mL) | Precision (%RSD, n=6) | ≤ 2.0% | 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | |
| Upper Range (60 µg/mL) | Precision (%RSD, n=6) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.2% |
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the linearity and range of an HPLC method.
Specificity of 2,4-Dinitrophenylacetic Acid for Different Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 2,4-Dinitrophenylacetic acid (DNPAA) for various functional groups, including amines, thiols, and alcohols. Due to the limited availability of direct comparative studies on DNPAA, this guide infers its reactivity based on the well-established principles of organic chemistry and experimental data from closely related 2,4-dinitrophenyl compounds. The insights provided herein are intended to guide researchers in designing experiments and understanding the potential applications and selectivity of this reagent.
Introduction to this compound and its Reactivity
This compound is a bifunctional molecule containing a carboxylic acid group and a highly electron-deficient aromatic ring. This structure suggests two primary modes of reactivity: reactions at the carboxylic acid and nucleophilic aromatic substitution (SNAr) at the phenyl ring. The two nitro groups strongly withdraw electron density from the aromatic ring, making it susceptible to attack by strong nucleophiles.
The expected order of reactivity for nucleophilic attack on the 2,4-dinitrophenyl ring is based on the general principles of nucleophilicity:
Thiols > Amines >> Alcohols
This guide will explore the specificity of DNPAA for each of these functional groups, providing supporting data from analogous systems and representative experimental protocols.
Reaction with Amines
Primary and secondary amines are strong nucleophiles that are expected to react with the 2,4-dinitrophenyl ring of DNPAA via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction, analogous to the well-known Sanger's reagent (1-fluoro-2,4-dinitrobenzene), would result in the formation of a stable N-(2,4-dinitrophenyl) derivative.
Mechanism of SNAr with Amines
The reaction proceeds through a two-step addition-elimination mechanism. The amine attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequently, a leaving group (in this case, likely one of the nitro groups, although displacement of the entire dinitrophenylacetyl moiety is conceivable under harsh conditions) is eliminated to restore aromaticity.
Safety Operating Guide
Proper Disposal of 2,4-Dinitrophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,4-Dinitrophenylacetic acid must be treated as hazardous waste. Dispose of this chemical and its containers in accordance with all applicable local, regional, and national regulations. Direct discharge into the environment is to be strictly avoided. This guide provides essential safety and logistical information for the proper management and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the chemical's hazards.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling the solid form outside of a fume hood where dust may be generated, a certified respirator is necessary.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2]
-
Inhalation: Move the individual to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention.
Waste Characterization and Hazardous Waste Codes
Properly characterizing the waste is the first step in compliant disposal. This compound waste is classified as hazardous.[2] The specific hazardous waste codes that may apply under the Resource Conservation and Recovery Act (RCRA) depend on the waste's characteristics.
| Hazardous Characteristic | Description | Potential EPA Waste Code |
| Corrosivity | As an acid, if the waste has a pH less than or equal to 2, it is considered corrosive.[4][5] | D002 [4][5] |
| Toxicity | While not specifically listed, dinitrophenyl compounds can be toxic. If the waste contains other toxic constituents, additional codes may apply. | Dependent on other components |
| Reactivity | Dinitrophenyl compounds can be unstable. While this compound is not explicitly listed as reactive, caution should be exercised. | D003 (if it meets reactivity criteria)[4] |
It is the responsibility of the waste generator to determine the appropriate waste codes.[3] Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal via a certified hazardous waste contractor or in-lab pre-treatment followed by disposal.
This is the safest and most straightforward method.
Step-by-Step Protocol:
-
Containerization:
-
Place the this compound waste in a clearly labeled, sealed, and compatible container.
-
The container must be in good condition and not leak.
-
Use the original container if it is in good condition.
-
-
Labeling:
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound."
-
Indicate the approximate concentration and quantity.
-
List any other chemicals present in the waste stream.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Neutralization of the acidic waste may be an option, but it must be approached with extreme caution due to the potential for exothermic reactions and the inherent hazards of dinitrophenyl compounds. This should only be performed by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department.
Experimental Protocol for Neutralization (General Guidance):
This protocol is a general guideline for acid neutralization and must be adapted with caution for this compound.[6][7][8]
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Wear all required PPE (gloves, goggles, face shield, lab coat).
-
Have an ice bath ready to cool the reaction vessel.
-
Prepare a dilute basic solution (e.g., 5% sodium carbonate or sodium hydroxide).
-
-
Dilution:
-
If the this compound waste is concentrated, slowly add it to a large volume of cold water (at least a 1:10 ratio of acid to water) in a suitable container (e.g., a large beaker) placed in an ice bath. Always add acid to water, never the other way around.
-
-
Neutralization:
-
While stirring the diluted acid solution continuously, slowly add the dilute basic solution.
-
Monitor the temperature of the solution. If it begins to heat up significantly, stop the addition of the base and allow it to cool.
-
Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
-
Completion:
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution must still be disposed of as hazardous waste through your institution's EHS department, as it now contains the salt of this compound. Clearly label the container with all components.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. actenviro.com [actenviro.com]
- 5. pwaste.com [pwaste.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling 2,4-Dinitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,4-Dinitrophenylacetic acid. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling. The primary hazards are summarized in the table below.[1][2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a P3 filter.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the procedural steps for handling this compound.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][5] Do not reuse empty containers.
-
Spill Cleanup: In the event of a spill, avoid generating dust.[4] Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4][5] Ensure adequate ventilation during cleanup.[4]
First Aid Measures
In case of exposure, immediate action is required:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes.[4] Flush skin with plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, get medical help.[1]
-
Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Get medical aid.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
